2,2-Dimethylbutane-1,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSZUUPRBBBHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447090 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32812-23-0 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of 2,2-Dimethylbutane-1,4-diol
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and logical visualizations to support laboratory work and further studies.
Core Chemical Properties
This compound, with the CAS number 32812-23-0, is a diol featuring a neopentyl-like core structure.[1] This structural motif imparts specific chemical characteristics that are of interest in various synthetic applications.
Physical and Chemical Data
The known physical and chemical properties of this compound are summarized in the tables below. Data for some properties are limited, and in such cases, information for structurally related compounds is provided for reference and estimation purposes.
Table 1: General and Physical Properties
| Property | Value | Source/Notes |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| CAS Number | 32812-23-0 | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | ~1.4497 g/cm³ (at 20°C) | Value for 2-methylbutane-1,4-diol[2] |
| Solubility | Soluble in water and polar organic solvents like ethanol and acetone. | General property of diols[3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Peaks | Source/Notes |
| ¹H NMR | Expected signals for -CH₃, -CH₂-, and -OH protons. | Specific spectral data not found. |
| ¹³C NMR | Expected signals for quaternary carbon, methyl carbons, and methylene carbons. | A 13C NMR spectrum is available in spectral databases.[1] |
| Infrared (IR) | Expected characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2960-2870 cm⁻¹), and C-O stretching (~1050 cm⁻¹). | Specific spectral data not found. |
Synthesis of this compound
A viable synthetic route to this compound is the reduction of a diester of 2,2-dimethylsuccinic acid, such as dimethyl 2,2-dimethylsuccinate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis via Reduction of Dimethyl 2,2-Dimethylsuccinate
This protocol outlines the reduction of dimethyl 2,2-dimethylsuccinate to this compound using lithium aluminum hydride in a suitable ether solvent.
Materials:
-
Dimethyl 2,2-dimethylsuccinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Ethyl acetate
-
15% aqueous sodium hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight excess relative to the ester) in anhydrous THF.
-
The flask is cooled to 0°C using an ice bath.
-
-
Addition of Ester:
-
A solution of dimethyl 2,2-dimethylsuccinate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10°C.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours, or until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Quenching:
-
The reaction flask is cooled back down to 0°C in an ice bath.
-
The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate.
-
Following the quenching of the excess hydride, water is added dropwise, followed by the dropwise addition of a 15% aqueous NaOH solution, and then a final portion of water. This procedure is often referred to as the Fieser work-up.[4]
-
The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed with additional THF or diethyl ether.
-
-
Isolation and Purification:
-
The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or recrystallization.
-
Synthetic Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound from dimethyl 2,2-dimethylsuccinate.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Potential Applications
As a diol, this compound can undergo typical reactions of primary alcohols, such as oxidation to aldehydes or carboxylic acids, and esterification with carboxylic acids or their derivatives. The neopentyl-like structure, with a quaternary carbon adjacent to one of the hydroxyl groups, may introduce steric hindrance that can influence its reactivity in certain reactions.
While specific applications in drug development are not well-documented, its structural similarity to neopentyl glycol suggests potential use as a building block in the synthesis of more complex molecules, including polyester-based biomaterials and as a scaffold in the design of new chemical entities.[5] The stability imparted by the neopentyl group can be a desirable feature in drug design and formulation.[5]
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2,2-dimethylbutane-1,4-diol, a valuable diol in various chemical syntheses. The document details two main synthetic strategies: the reduction of 2,2-dimethylsuccinic acid and its derivatives using hydride reagents, and the catalytic hydrogenation of dimethyl 2,2-dimethylsuccinate. This guide includes detailed experimental protocols, quantitative data, and process diagrams to aid researchers in the successful synthesis of the target molecule.
Synthesis via Reduction of 2,2-Dimethylsuccinic Acid Derivatives
A common and effective method for the synthesis of this compound is the reduction of 2,2-dimethylsuccinic acid or its ester derivatives. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation.[1][2][3] The reaction proceeds by the nucleophilic attack of hydride ions on the carbonyl carbons of the carboxylic acid or ester groups, leading to the corresponding primary alcohols after an aqueous workup.[1]
Synthesis of Dimethyl 2,2-Dimethylsuccinate (Starting Material)
For the catalytic hydrogenation route, the starting material, dimethyl 2,2-dimethylsuccinate, can be readily prepared from 2,2-dimethylsuccinic acid through Fischer esterification.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylsuccinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude dimethyl 2,2-dimethylsuccinate.
-
The crude product can be purified by vacuum distillation to yield the pure diester.
Reduction of 2,2-Dimethylsuccinic Acid with Lithium Aluminum Hydride
Experimental Protocol:
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents per carboxylic acid group) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,2-dimethylsuccinic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[4] This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid aluminum salts and wash them thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization or column chromatography.
Reduction of Dimethyl 2,2-Dimethylsuccinate with Lithium Aluminum Hydride
Experimental Protocol:
The procedure is similar to the reduction of the diacid, with adjustments in the stoichiometry of the reducing agent.
-
Follow the same setup and safety precautions as described for the reduction of 2,2-dimethylsuccinic acid.
-
Prepare a suspension of LiAlH₄ (typically 1.0-1.2 equivalents per ester group) in anhydrous diethyl ether or THF and cool to 0 °C.
-
Add a solution of dimethyl 2,2-dimethylsuccinate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition, the reaction is typically stirred at room temperature or gentle reflux for 2-4 hours.
-
Perform the same workup and purification procedures as described for the reduction of the diacid.
Synthesis via Catalytic Hydrogenation of Dimethyl 2,2-Dimethylsuccinate
Catalytic hydrogenation offers a more scalable and potentially more environmentally friendly alternative to the use of metal hydrides. Raney Nickel is a commonly used catalyst for the hydrogenation of esters to alcohols.
Experimental Protocol:
Caution: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol. Hydrogen gas is flammable and explosive; ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
In a high-pressure autoclave, place dimethyl 2,2-dimethylsuccinate (1 equivalent) and a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the ester), as a slurry.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen gas.
-
Filter the catalyst from the reaction mixture. The filtered catalyst should be kept wet to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.
-
The product can be purified by vacuum distillation or recrystallization.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected yields for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthesis Route | Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydride Reduction | 2,2-Dimethylsuccinic Acid | LiAlH₄ | THF | 0 to Reflux | 4 - 8 | 80 - 95 |
| Hydride Reduction | Dimethyl 2,2-Dimethylsuccinate | LiAlH₄ | THF/Ether | 0 to Reflux | 2 - 4 | 85 - 98 |
| Catalytic Hydrogenation | Dimethyl 2,2-Dimethylsuccinate | Raney Nickel | Ethanol | 100 - 150 | 6 - 12 | 70 - 90 |
Process Diagrams
The following diagrams illustrate the synthesis pathways described in this guide.
Caption: Synthesis of this compound via hydride reduction.
Caption: Synthesis of this compound via catalytic hydrogenation.
Caption: Experimental workflow for LiAlH₄ reduction.
References
An In-depth Technical Guide to 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-dimethylbutane-1,4-diol, a unique aliphatic diol. The information presented herein covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its potential applications in research and drug development, with a focus on its role as a chemical building block.
Chemical Identity and Properties
This compound is an organic compound with the IUPAC name This compound .[1] It is characterized by a butane backbone with hydroxyl groups at positions 1 and 4, and two methyl groups at position 2, creating a sterically hindered quaternary carbon center. This structure imparts unique properties relevant for applications in medicinal chemistry and materials science.
Compound Identification
The compound is identified by the following descriptors:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 32812-23-0 |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| InChI Key | GQSZUUPRBBBHRI-UHFFFAOYSA-N |
| SMILES | CC(C)(CCO)CO |
(Data sourced from PubChem CID 10887879)[1][2]
Physicochemical Data
Quantitative data for this compound is summarized below. Most available data is based on computational models.
| Property | Value | Source |
| Molecular Weight | 118.17 g/mol | Computed |
| XLogP3 | 0.4 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Topological Polar Surface Area | 40.5 Ų | Computed |
| Monoisotopic Mass | 118.09938 Da | Computed |
(Data sourced from PubChem CID 10887879)[1]
Synthesis and Experimental Protocols
The most viable synthetic route to this compound is through the reduction of a dicarboxylic acid precursor, 2,2-dimethylsuccinic acid.[3] This method is a standard and effective way to produce diols.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the reduction of 2,2-dimethylsuccinic acid using lithium aluminum hydride (LiAlH₄).
Materials:
-
2,2-dimethylsuccinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Potassium sodium tartrate tetrahydrate (Rochelle's salt)
-
Deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Reactant: Cool the suspension to 0°C using an ice bath. Dissolve 2,2-dimethylsuccinic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Quenching: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[3]
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure suggests significant potential as a scaffold or building block in medicinal chemistry. Diols are crucial intermediates in the synthesis of a wide array of biologically active molecules.[4][5]
Role as a Molecular Scaffold
The this compound structure offers a unique combination of features:
-
Steric Hindrance: The quaternary carbon (a neopentyl-like center) provides steric bulk, which can be used to control molecular conformation and shield adjacent functional groups from metabolic degradation.
-
Difunctionality: The two primary hydroxyl groups allow for the symmetric or asymmetric introduction of other functionalities, enabling the creation of diverse chemical libraries for screening.
-
Conformational Rigidity: The gem-dimethyl group can restrict bond rotation, making it a useful scaffold for designing ligands that fit into specific protein binding pockets.
Potential Application Workflow in Drug Discovery
The following diagram illustrates a logical workflow for utilizing this compound as a core scaffold in a drug discovery program.
Caption: Logical workflow for drug discovery using the diol scaffold.
Protocol: Dichlorination for Further Synthesis
This protocol details the conversion of this compound into its dichlorinated analog, a versatile intermediate for introducing the scaffold via nucleophilic substitution.[6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry pyridine
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (0.1 mol) and dry pyridine (0.02 mol) in anhydrous DCM (100 mL).[6]
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (0.22 mol) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10°C.[6]
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor completion by TLC or GC.[6]
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and water.[6]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 1,4-dichloro-2,2-dimethylbutane can be purified by vacuum distillation.[6]
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a structurally interesting and synthetically accessible chemical. Its unique neopentyl-like core combined with difunctional primary hydroxyl groups makes it a promising building block for applications in medicinal chemistry and materials science. The detailed synthetic protocols provided in this guide offer a clear pathway for its preparation and further functionalization, enabling its exploration in drug discovery programs and other advanced research endeavors.
References
An In-depth Technical Guide to 2,2-Dimethylbutane-1,4-diol (CAS 32812-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbutane-1,4-diol, identified by the CAS number 32812-23-0, is a diol compound with a unique structural feature of a gem-dimethyl group on the butane chain. This structural characteristic influences its physical and chemical properties, making it a subject of interest in various chemical and potentially biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data. While specific biological activity and its role in drug development are not extensively documented in publicly available literature, this guide lays the groundwork for future research by consolidating the known information.
Chemical and Physical Properties
This compound is a derivative of butane-1,4-diol with two methyl groups attached to the second carbon atom.[1] The presence of two hydroxyl groups makes it a polar molecule with the potential for hydrogen bonding.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32812-23-0 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CCO)CO | [1] |
| Physical State | Not specified in available data | |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| XLogP3-AA | 0.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis
A plausible synthetic route to this compound involves the reduction of 2,2-dimethylsuccinic acid. This transformation can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: Reduction of 2,2-Dimethylsuccinic Acid
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,2-Dimethylsuccinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of lithium aluminum hydride in anhydrous THF is prepared.
-
A solution of 2,2-dimethylsuccinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified time to ensure complete reduction.
-
The reaction is then carefully quenched by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography.
Analytical Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~68-72 |
| C2 (-C(CH₃)₂) | ~38-42 |
| C3 (-CH₂-) | ~35-39 |
| C4 (-CH₂OH) | ~60-64 |
| -CH₃ | ~22-26 |
Note: These are predicted values and may differ from experimental data.
A reported ¹³C NMR spectrum for 2,2-dimethyl-1,4-butanediol is available in the SpectraBase database.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental ¹H NMR spectrum for this compound is not available in the searched resources, a predicted spectrum can be inferred based on its structure. The spectrum would be expected to show distinct signals for the protons of the two methyl groups, the two methylene groups, and the two hydroxyl groups. The chemical shifts and coupling patterns would be influenced by the neighboring groups.
Mass Spectrometry (MS)
Mass spectrometry data would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 118. Common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of the carbon-carbon bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations for the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. C-O stretching vibrations would be observed in the 1000-1260 cm⁻¹ range.
Biological Activity and Drug Development Potential
Currently, there is a significant lack of publicly available information regarding the specific biological activities, mechanism of action, or involvement in signaling pathways of this compound. General studies on diols indicate a wide range of biological effects, from pro-inflammatory actions to potential antioxidant properties, but these are not specific to this particular compound.
The unique structural feature of the gem-dimethyl group might confer specific metabolic stability or receptor interaction profiles, which could be of interest in drug discovery. However, without experimental data from biological screening, any discussion of its drug development potential remains speculative.
Caption: General workflow for drug discovery and development.
Safety and Toxicology
There is no specific toxicity data available for this compound in the searched resources. For any new compound with potential for biological applications, a thorough toxicological assessment is a critical step. This would involve in vitro cytotoxicity assays and in vivo studies to determine its acute and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive toxicity.
Conclusion and Future Directions
This compound is a structurally distinct diol for which basic chemical information and a synthesis method are available. However, a significant knowledge gap exists regarding its biological properties. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:
-
Comprehensive Spectroscopic Characterization: Obtaining and publishing high-resolution ¹H NMR, mass spectrometry, and IR spectra.
-
Biological Screening: Evaluating the compound in a broad range of in vitro assays to identify any potential biological activities.
-
Mechanism of Action Studies: If any biological activity is identified, elucidating the underlying mechanism and its interaction with cellular signaling pathways.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to explore how structural modifications impact its biological activity.
The generation of this fundamental biological data is a prerequisite for any further consideration of this compound in drug development programs.
References
- 1. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-dimethylbutane-1,4-diol, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential relevance in the field of drug development based on the activities of structurally related compounds.
Core Molecular Data
This compound is a diol with a molecular structure characterized by a butane backbone with two hydroxyl groups at positions 1 and 4, and two methyl groups at position 2.
| Property | Value | Citations |
| Molecular Weight | 118.17 g/mol | [1] |
| Chemical Formula | C₆H₁₄O₂ | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 32812-23-0 | [1] |
| Canonical SMILES | CC(C)(CCO)CO | [1] |
| Molecular Structure |
|
Synthesis of this compound
A viable and commonly employed method for the synthesis of this compound is the reduction of 2,2-dimethylsuccinic acid or its corresponding ester.[2] This transformation can be efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[2][3]
Experimental Protocol: Reduction of Dimethyl 2,2-dimethylsuccinate with LiAlH₄
This protocol outlines the reduction of dimethyl 2,2-dimethylsuccinate to this compound. The initial step would be the esterification of 2,2-dimethylsuccinic acid, which is a standard procedure.
Materials:
-
Dimethyl 2,2-dimethylsuccinate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric Acid
-
Anhydrous Sodium Sulfate
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel with a pressure-equalizing side arm
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (a molar excess, typically 1.5 to 2 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-salt bath.[3]
-
Addition of Ester: A solution of dimethyl 2,2-dimethylsuccinate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.[4] This should be done with extreme care as the reaction with water is highly exothermic and produces hydrogen gas.[4]
-
Workup: A 10% solution of sulfuric acid is slowly added to dissolve the precipitated aluminum salts.[3] The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether.
-
Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or recrystallization.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic methods.
| Spectroscopic Data | Description |
| ¹³C NMR | The ¹³C NMR spectrum is a key technique for confirming the carbon skeleton of the molecule. The expected signals would correspond to the two equivalent methyl carbons, the quaternary carbon, the two methylene carbons attached to the hydroxyl groups, and the methylene carbon in the butane chain. A reference spectrum can be found on PubChem. |
| ¹H NMR | The ¹H NMR spectrum would provide information on the proton environments. Expected signals would include a singlet for the six protons of the two methyl groups, a triplet for the two protons of the methylene group adjacent to the quaternary carbon, and a triplet for the two protons of the methylene group attached to the other hydroxyl group. The hydroxyl protons would appear as a broad singlet. |
| Infrared (IR) Spectroscopy | The IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations would also be present. |
| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. |
Potential Applications in Drug Development
While there is limited direct information on the biological activity of this compound in the scientific literature, its structural features suggest potential areas for exploration in drug development. Substituted butane-1,4-diols are found in various biologically active molecules and can serve as scaffolds or building blocks in medicinal chemistry.
Inference from Related Compounds:
-
Scaffolds for Bioactive Molecules: Diol moieties are common in natural products and synthetic compounds with a wide range of biological activities. They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets.
-
Analogs of Known Drugs: The butane-1,4-diol backbone is present in various compounds. For instance, derivatives of decane-1,2-diol have been investigated as potential antitumor agents for the treatment of glioblastoma.[5] While structurally different, this highlights the potential of diol-containing scaffolds in cancer research.
-
Building Blocks for Heterocycles: Butane-1,4-diol itself is a precursor for the synthesis of tetrahydrofuran, a common solvent and a structural motif in some pharmaceuticals.[6] this compound could be used to synthesize substituted tetrahydrofurans, which may possess interesting pharmacological properties.
-
Pro-drugs and Linkers: The hydroxyl groups can be functionalized to create pro-drugs, which can improve the pharmacokinetic properties of a parent drug. They can also be used as linkers to connect different pharmacophores in a single molecule.
It is important to note that any potential biological activity of this compound would need to be determined through rigorous biological screening and evaluation.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Logical Relationship for Potential Application
References
- 1. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. adichemistry.com [adichemistry.com]
- 5. Decane-1,2-diol derivatives as potential antitumor agents for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 2,2-dimethyl-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2-dimethyl-1,4-butanediol. It includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its potential reactivity and applications. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity and Physical Properties
2,2-dimethyl-1,4-butanediol is an organic compound and a structural isomer of butanediol. Its structure features a quaternary carbon (a neopentyl-like center), which imparts specific steric and chemical characteristics.
Table 1: Physical and Chemical Properties of 2,2-dimethyl-1,4-butanediol
| Property | Value | Reference |
| IUPAC Name | 2,2-dimethylbutane-1,4-diol | [1] |
| Synonyms | 1,4-Butanediol, 2,2-dimethyl- | [1] |
| CAS Number | 32812-23-0 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| Exact Mass | 118.099379685 Da | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| XLogP3-AA (Computed) | 0.4 | [1] |
Spectral Data
Spectral analysis is crucial for the structural confirmation of 2,2-dimethyl-1,4-butanediol.
Table 2: Spectral Data for 2,2-dimethyl-1,4-butanediol
| Spectrum Type | Key Features | Reference |
| ¹³C NMR | A ¹³C NMR spectrum is available for this compound.[1][2] | [1][2] |
| ¹H NMR | Data for the specific isomer 2,2-dimethyl-1,4-butanediol is not directly available in the search results. However, related structures like 2-methyl-1,4-butanediol have published spectra.[3][4] | [3][4] |
| Mass Spectrometry (EI) | Mass spectra for other isomers like 2,2-dimethyl-1,3-butanediol are available and can provide insight into likely fragmentation patterns.[5] | [5] |
| FT-IR | Infrared spectra for the parent compound, 1,4-butanediol, show characteristic O-H and C-O stretching bands. Similar features are expected for the 2,2-dimethyl derivative.[6][7] | [6][7] |
Experimental Protocols
Detailed experimental data for 2,2-dimethyl-1,4-butanediol is sparse. The following protocols are representative methodologies based on standard organic chemistry principles for the synthesis and analysis of diols with similar structures.
A plausible synthetic route involves the reduction of a suitable diester, such as diethyl 2,2-dimethylsuccinate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Objective: To synthesize 2,2-dimethyl-1,4-butanediol from diethyl 2,2-dimethylsuccinate.
Materials:
-
Diethyl 2,2-dimethylsuccinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Heating mantle and ice bath
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., nitrogen or argon).
-
Reaction: Suspend LiAlH₄ (2.2 molar equivalents) in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.
-
Addition of Ester: Dissolve diethyl 2,2-dimethylsuccinate (1.0 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours to ensure the complete reduction of the ester.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting aluminum salts and wash the solid thoroughly with THF. Combine the filtrate and washes.
-
Extraction: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl and then with saturated Na₂SO₄ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2,2-dimethyl-1,4-butanediol by vacuum distillation or column chromatography.
Objective: To confirm the identity and assess the purity of the synthesized 2,2-dimethyl-1,4-butanediol.
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).
-
Mass spectrometer detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.[8]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject the sample and acquire the data. The retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak (or fragments corresponding to its loss) and a fragmentation pattern consistent with the structure of 2,2-dimethyl-1,4-butanediol.
Chemical Reactivity and Potential Applications
The reactivity of 2,2-dimethyl-1,4-butanediol is governed by its two primary hydroxyl groups. The hydroxyl group at the C-1 position is sterically hindered by the adjacent gem-dimethyl group, which may reduce its reactivity in certain reactions compared to the less hindered hydroxyl group at the C-4 position.
-
Esterification: It can react with carboxylic acids or their derivatives to form mono- and di-esters. These esters could be explored as specialty plasticizers or monomers.
-
Oxidation: Selective oxidation of the less hindered C-4 hydroxyl group could yield the corresponding hydroxy-aldehyde or hydroxy-carboxylic acid. Stronger oxidation would likely lead to cleavage of the carbon chain.
-
Polymer Synthesis: Like its parent compound, 1,4-butanediol, the 2,2-dimethyl derivative could potentially serve as a diol monomer in the synthesis of polyesters and polyurethanes. The gem-dimethyl group would introduce rigidity and potentially alter the thermal and mechanical properties of the resulting polymers.
While specific applications for 2,2-dimethyl-1,4-butanediol are not well-documented, its structural analogue 1,4-butanediol is a high-volume industrial chemical used in the production of tetrahydrofuran (THF), γ-butyrolactone (GBL), polybutylene terephthalate (PBT), and polyurethanes.[9]
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or signaling pathways associated with 2,2-dimethyl-1,4-butanediol.
The parent compound, 1,4-butanediol, is known to be a prodrug for gamma-hydroxybutyrate (GHB), a neurotransmitter and a central nervous system depressant. This conversion is mediated by alcohol dehydrogenase and aldehyde dehydrogenase. It is plausible that 2,2-dimethyl-1,4-butanediol could also be a substrate for these enzymes, potentially leading to the formation of 3,3-dimethyl-4-hydroxybutanoic acid. However, the steric hindrance from the gem-dimethyl group might significantly affect the rate of metabolism. This hypothesis requires experimental validation.
Visualizations
Caption: Proposed workflow for the synthesis and purification of 2,2-dimethyl-1,4-butanediol.
Caption: Hypothetical metabolic pathway of 2,2-dimethyl-1,4-butanediol.
References
- 1. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-Methyl-1,4-butanediol(22644-28-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2,2-Dimethyl-1,3-butanediol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Butanediol [webbook.nist.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Spectroscopic Profile of 2,2-Dimethylbutane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Dimethylbutane-1,4-diol (CAS No: 32812-23-0). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide serves as a valuable resource for the characterization and analysis of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₄O₂[1]
-
Molecular Weight: 118.17 g/mol [1]
-
CAS Number: 32812-23-0[1]
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.
Infrared (IR) Spectroscopy
| Predicted Absorption (cm⁻¹) | Bond Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 2960-2850 | C-H stretch (sp³) | Alkane |
| 1470-1450 | C-H bend (methylene & methyl) | Alkane |
| 1380-1365 | C-H bend (gem-dimethyl) | Alkane |
| 1050-1000 | C-O stretch (primary alcohol) | Alcohol |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~0.9 | Singlet | 6H | -C(CH₃)₂- |
| ~1.6 | Triplet | 2H | -CH₂-CH₂OH |
| ~3.4 | Singlet | 2H | -C(CH₃)₂-CH₂OH |
| ~3.7 | Triplet | 2H | -CH₂-CH₂OH |
| Variable | Broad | 2H | -OH (two hydroxyl groups) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~25 | -C(CH₃)₂- |
| ~40 | -C(CH₃)₂- |
| ~45 | -CH₂-CH₂OH |
| ~60 | -CH₂-CH₂OH |
| ~70 | -C(CH₃)₂-CH₂OH |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| Predicted m/z | Proposed Fragment Ion | Notes |
| 118 | [C₆H₁₄O₂]⁺ (Molecular Ion) | Expected to be of low abundance due to the instability of the alcohol molecular ion. |
| 100 | [M - H₂O]⁺ | Loss of a water molecule. |
| 87 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of a hydroxymethyl radical. |
| 59 | [C₂H₅O₂]⁺ or [C₃H₇O]⁺ | Various fragmentation pathways. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a common stable fragment. |
| 31 | [CH₂OH]⁺ | Hydroxymethyl cation, characteristic of primary alcohols. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation:
-
If the sample is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly to a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Alternatively, for a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Perform a background scan with an empty sample compartment (or with the pure KBr pellet/salt plates) to record the background spectrum.
-
-
Sample Analysis:
-
Place the prepared sample (KBr pellet or thin film) in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Processing:
-
Process the resulting spectrum to identify the characteristic absorption bands. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate parameters, including the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts in both spectra to the TMS signal.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or a gas chromatography (GC-MS) inlet can be used. For less volatile compounds, a direct infusion or liquid chromatography (LC-MS) inlet with a suitable ionization source is appropriate.
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically produces the protonated molecular ion [M+H]⁺.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (if present) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Solubility Profile of 2,2-Dimethylbutane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbutane-1,4-diol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, a detailed experimental protocol for solubility determination, and the key factors influencing the solubility of diols.
Predicted Solubility of this compound
Based on the molecular structure of this compound, which contains two polar hydroxyl (-OH) groups and a nonpolar hydrocarbon backbone, its solubility in various common laboratory solvents can be predicted. The principle of "like dissolves like" suggests that it will be more soluble in polar solvents and less soluble in nonpolar solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The two hydroxyl groups can form strong hydrogen bonds with water molecules. |
| Ethanol | High | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the diol. | |
| Methanol | High | Similar to ethanol, methanol is a small polar protic solvent capable of strong hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can interact favorably with the hydroxyl groups of the diol.[1][2] |
| Acetone | Moderate to High | Acetone's carbonyl group can act as a hydrogen bond acceptor, facilitating the dissolution of the diol.[3] | |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone. | |
| Nonpolar | Hexane | Low | The nonpolar nature of hexane results in weak interactions with the polar hydroxyl groups of the diol.[4] |
| Toluene | Low | Toluene is a nonpolar aromatic solvent with limited ability to interact with the polar diol. | |
| Diethyl Ether | Low to Moderate | Diethyl ether has some polar character due to the ether oxygen but is overall a nonpolar solvent. |
Experimental Determination of Solubility: The Shake-Flask Method
For precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6][7][8][9]
Principle
An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Detailed Experimental Protocol
-
Preparation of Supersaturated Solution:
-
Weigh an excess amount of this compound and place it into a vial. The excess solid is crucial to ensure saturation.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To further clarify the supernatant, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using the analytical instrument of choice by plotting the instrument response versus the concentration of the standard solutions.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Factors Influencing the Solubility of Diols
The solubility of diols like this compound is governed by a combination of factors related to both the solute and the solvent, as well as external conditions.
Caption: Key factors influencing the solubility of a diol.
-
Molecular Structure: The size and branching of the nonpolar hydrocarbon portion of the diol affect its interaction with nonpolar solvents. Longer or more branched chains can increase solubility in nonpolar solvents.
-
Hydroxyl Groups: The number and position of the hydroxyl groups are the primary determinants of solubility in polar solvents. These groups participate in hydrogen bonding, which is a strong intermolecular force that facilitates dissolution in polar protic solvents like water and alcohols.[10]
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar diols dissolve best in polar solvents, while their solubility in nonpolar solvents is limited.[11][12]
-
Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving diols.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is endothermic.[11][12] However, this relationship should be determined experimentally for each solute-solvent system.
-
Pressure: Pressure has a significant effect on the solubility of gaseous solutes but a negligible effect on the solubility of solid and liquid solutes.[12]
References
- 1. scribd.com [scribd.com]
- 2. thco.com.tw [thco.com.tw]
- 3. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethylbutane | C6H14 | CID 6403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. byjus.com [byjus.com]
An In-depth Technical Guide on the Thermal Stability of 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2,2-Dimethylbutane-1,4-diol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, neopentyl glycol (NPG, 2,2-dimethyl-1,3-propanediol), to infer its thermal properties. This approach is scientifically justified by the structural similarities, namely the presence of a quaternary carbon atom which influences thermal decomposition pathways.
Core Thermal Stability Data
The following table summarizes the key thermal properties of neopentyl glycol, which can be considered indicative for this compound.
| Thermal Property | Value (Neopentyl Glycol) | Reference |
| Melting Point | 129.13 °C (by DSC: ~131.74°C) | [3][4] |
| Boiling Point | 208 °C | [3] |
| Onset of Thermal Degradation (TGA) | ~135 °C | [5][6] |
| Maximum Decomposition Temperature (TGA) | ~160 °C | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the thermal stability of compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and glass transitions.
Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.
Procedure:
-
Sample Preparation: A small amount of the powdered sample (typically 2-10 mg) is weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed aluminum pan is prepared as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point, followed by a controlled cooling ramp (e.g., 10 °C/min) and a second heating ramp. The second heating run is often used for analysis to erase any prior thermal history of the sample.
-
Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) peaks. The peak temperature and the area under the peak (enthalpy) are determined.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for Thermal Analysis of this compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of aliphatic diols can proceed through various mechanisms, including dehydration and fragmentation. For a sterically hindered diol like this compound, dehydration to form unsaturated alcohols or cyclic ethers, and fragmentation via cleavage of the carbon-carbon backbone are plausible pathways. The presence of quaternary carbons often directs fragmentation pathways.
Caption: Proposed Thermal Decomposition Pathways for this compound.
References
An In-depth Technical Guide on the Safety and Hazards of 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard profile of 2,2-Dimethylbutane-1,4-diol (CAS No. 32812-23-0). The information is compiled for an audience of researchers, scientists, and professionals in drug development who may handle or utilize this chemical in their work. This document summarizes its known hazards, presents available physical and chemical data, and outlines standardized experimental protocols relevant to its safety assessment.
Executive Summary
This compound is classified under the Globally Harmonized System (GHS) as a chemical that poses specific health risks. It is identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] This guide will elaborate on these hazards, provide available quantitative data, and describe the methodologies for key toxicological assessments.
GHS Hazard Identification and Classification
The primary hazards associated with this compound are related to its irritant properties upon direct contact.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets and includes measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection.[1]
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 32812-23-0 | [1][2] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | Colorless, viscous liquid | [3] |
| Solubility | Soluble in water and many organic solvents | [3] |
Table 2: Toxicological Data Summary
| Endpoint | Result | Classification | Source |
| Acute Oral Toxicity | Data not available | Not classified | |
| Acute Dermal Toxicity | Data not available | Not classified | |
| Acute Inhalation Toxicity | Data not available | Not classified | |
| Skin Corrosion/Irritation | Irritant | Category 2 | [1] |
| Serious Eye Damage/Irritation | Serious Irritant | Category 2A | [1] |
| Respiratory or Skin Sensitization | Data not available | Not classified | |
| Germ Cell Mutagenicity | Data not available | Not classified | |
| Carcinogenicity | Data not available | Not classified | |
| Reproductive Toxicity | Data not available | Not classified | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified | |
| Aspiration Hazard | Data not available | Not classified |
Experimental Protocols
The classification of this compound as a skin and eye irritant is based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for assessing the potential of a chemical to cause irritation.
Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)
This test method utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissue models are cultured and prepared for testing.
-
Test Substance Application: A precise amount of the test substance (this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (a known irritant) are run in parallel.
-
Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) to allow for interaction with the chemical.
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a blue formazan salt. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
-
Data Analysis: The cell viability of the tissues treated with this compound is compared to the negative control. A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
Eye Irritation Testing (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)
Similar to the skin irritation test, this in vitro method uses a three-dimensional human cornea-like epithelium model to assess eye irritation potential.
Methodology:
-
Tissue Preparation: Reconstructed human cornea-like epithelium (RhCE) tissues are prepared for the assay.
-
Test Substance Application: The test chemical is applied to the apical surface of the RhCE tissue. Negative and positive controls are included in each run.
-
Incubation: The tissues are exposed to the test substance for a defined period.
-
Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium.
-
Viability Assessment: Tissue viability is measured, typically using the MTT assay.
-
Data Analysis: The viability of the treated tissues is expressed as a percentage relative to the negative control. A chemical is identified as an eye irritant if it causes a significant reduction in tissue viability below a pre-defined threshold.
Visualizations
Chemical Hazard Assessment Workflow
The following diagram illustrates a general workflow for assessing the hazards of a chemical substance like this compound.
Caption: General workflow for chemical hazard assessment.
Logical Relationship of Hazard Information
This diagram shows the relationship between the identified hazards and the recommended protective measures for this compound.
Caption: Relationship between hazards and protective measures.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While comprehensive toxicological data is limited, the available information from GHS classifications provides a clear indication of the primary hazards. Adherence to appropriate safety protocols, including the use of personal protective equipment, is essential to mitigate the risks associated with this compound. For a complete understanding of its safety profile, further toxicological studies would be beneficial. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyesters Using 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters incorporating 2,2-Dimethylbutane-1,4-diol. This branched diol is a promising monomer for the development of novel polyesters with unique thermal and mechanical properties, as well as distinct degradation profiles, which are of significant interest in the fields of drug delivery, biomaterials, and specialty polymers. The inclusion of gem-dimethyl groups on the polymer backbone can impart increased hydrolytic stability and altered crystallinity compared to polyesters derived from linear diols.
Two primary methods for polyester synthesis are detailed: Melt Polycondensation and Enzymatic Polymerization. While specific experimental data for polyesters derived exclusively from this compound is limited in publicly available literature, the following protocols are based on established procedures for structurally similar branched diols and provide a strong foundation for research and development.
Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing high molecular weight polyesters. The reaction is typically carried out in two stages: an initial esterification or transesterification step at atmospheric pressure, followed by a polycondensation step under high vacuum and elevated temperatures to facilitate the removal of small molecule byproducts (e.g., water or methanol) and drive the polymerization to completion.
Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid
This protocol describes the synthesis of Poly(2,2-dimethylbutylene adipate).
Materials:
-
This compound
-
Adipic Acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide)
-
High-purity nitrogen gas
-
High-vacuum source (<1 mbar)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a vacuum connection.
Procedure:
-
Charging the Reactor: The reactor is charged with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss due to volatility.
-
Catalyst Addition: The catalyst, Titanium(IV) butoxide, is added to the reaction mixture at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.
-
Esterification Stage:
-
The reactor is purged with high-purity nitrogen to create an inert atmosphere.
-
The temperature of the reaction mixture is gradually raised to 180-200°C under a slow stream of nitrogen while stirring.
-
This temperature is maintained for 2-4 hours to facilitate the initial esterification reaction, during which water is formed and removed through the distillation column. The progress of the reaction can be monitored by measuring the amount of water collected.
-
-
Polycondensation Stage:
-
After the esterification stage is complete (indicated by the cessation of water distillation), the temperature is increased to 220-240°C.
-
A vacuum is gradually applied to the system, reducing the pressure to below 1 mbar.
-
The polycondensation reaction is continued under these conditions for 4-6 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows. The reaction is considered complete when the desired viscosity is achieved, often indicated by the stirrer torque.
-
-
Polymer Recovery:
-
The vacuum is released by introducing nitrogen gas into the reactor.
-
The molten polyester is then extruded from the reactor under nitrogen pressure and quenched in a water bath.
-
The solidified polymer strand is pelletized for further characterization and processing.
-
Quantitative Data Summary (Representative)
The following table summarizes representative reaction conditions and expected properties for polyesters synthesized via melt polycondensation using branched diols. These values are illustrative and may require optimization for this compound.
| Parameter | Poly(2,2-dimethylbutylene adipate) (Expected) | Poly(neopentyl adipate) (Reference) |
| Monomer Ratio (Diol:Diacid) | 1.1 : 1 | 1.1 : 1 |
| Catalyst & Loading | Ti(OBu)₄ (0.1 mol%) | Ti(OBu)₄ (0.1 mol%) |
| Esterification Temperature | 190 °C | 180 °C |
| Esterification Time | 3 hours | 3 hours |
| Polycondensation Temperature | 230 °C | 220 °C |
| Polycondensation Time | 5 hours | 5 hours |
| Pressure | < 1 mbar | < 1 mbar |
| Number Average MW (Mn) | 15,000 - 25,000 g/mol | ~20,000 g/mol |
| Glass Transition Temp (Tg) | -20 to -10 °C | -25 °C |
| Melting Temp (Tm) | 40 - 60 °C | 55 °C |
Workflow Diagram: Melt Polycondensation
Caption: Workflow for the synthesis of polyesters via melt polycondensation.
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional melt polycondensation, operating under milder reaction conditions which can help to preserve the functionality of sensitive monomers and minimize side reactions. Lipases, such as Candida antarctica Lipase B (CALB), are commonly used to catalyze the esterification reaction.
Experimental Protocol: Enzymatic Polymerization of this compound with a Dicarboxylic Acid Diester
This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid diester (e.g., diethyl adipate) using an immobilized lipase.
Materials:
-
This compound
-
Diethyl adipate (or another suitable activated dicarboxylic acid)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Diphenyl ether or another high-boiling point, inert solvent
-
Vacuum source for solvent removal
Procedure:
-
Monomer and Enzyme Preparation: Equimolar amounts of this compound and diethyl adipate are added to a reaction flask. The immobilized enzyme (Novozym® 435) is added at a concentration of 5-10% (w/w) of the total monomer weight.
-
Solvent Addition: Diphenyl ether is added to dissolve the monomers and facilitate the reaction. The amount of solvent should be sufficient to create a stirrable solution.
-
Reaction Setup: The flask is equipped with a magnetic stirrer and connected to a vacuum line through a condenser to allow for the removal of the ethanol byproduct.
-
Polymerization:
-
The reaction mixture is heated to 70-90°C with continuous stirring.
-
A moderate vacuum is applied to facilitate the removal of ethanol, which drives the equilibrium towards polyester formation.
-
The reaction is allowed to proceed for 24-72 hours. The progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
-
Polymer Purification:
-
After the reaction is complete, the enzyme is removed by filtration.
-
The polyester is precipitated from the solvent by adding a non-solvent, such as cold methanol.
-
The precipitated polymer is collected by filtration and washed with fresh non-solvent to remove any unreacted monomers and residual solvent.
-
The purified polyester is then dried under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Quantitative Data Summary (Representative)
The following table provides representative data for the enzymatic synthesis of polyesters. These parameters are based on similar systems and would likely require optimization for this compound.
| Parameter | Poly(2,2-dimethylbutylene adipate) (Expected) | Poly(butylene adipate) (Reference) |
| Monomer Ratio (Diol:Diester) | 1 : 1 | 1 : 1 |
| Enzyme & Loading | Novozym® 435 (10% w/w) | Novozym® 435 (10% w/w) |
| Solvent | Diphenyl ether | Diphenyl ether |
| Reaction Temperature | 80 °C | 70 °C |
| Reaction Time | 48 hours | 48 hours |
| Pressure | Moderate Vacuum | Moderate Vacuum |
| Number Average MW (Mn) | 5,000 - 15,000 g/mol | ~10,000 g/mol |
Workflow Diagram: Enzymatic Polymerization
Caption: Workflow for the enzymatic synthesis of polyesters.
Signaling Pathway Analogy: Polymerization Control
While not a biological signaling pathway, the control of polyester synthesis can be conceptually illustrated in a similar manner, showing the inputs that influence the final polymer properties.
Caption: Control parameters influencing final polyester properties.
Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization of reaction conditions will be necessary to achieve desired polymer properties for specific applications. All laboratory work should be conducted in accordance with appropriate safety procedures.
Application Notes and Protocols for 2,2-Dimethylbutane-1,4-diol in Polycondensation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of 2,2-dimethylbutane-1,4-diol as a monomer in polycondensation is limited in publicly available literature. The following application notes and protocols are based on established principles of polyester chemistry and comparative data from structurally similar diols, such as neopentyl glycol (2,2-dimethylpropane-1,3-diol) and 1,4-butanediol. The provided quantitative data should be considered as predictive and may require experimental validation.
Introduction
This compound is a unique diol monomer that presents interesting possibilities in the synthesis of polyesters and other condensation polymers. The presence of a gem-dimethyl group on the second carbon of the butane chain is anticipated to introduce significant steric hindrance, which can profoundly influence the polymer's physical and chemical properties. This structural feature is expected to disrupt chain packing, leading to the formation of amorphous or semi-crystalline polymers with potentially enhanced thermal stability and altered mechanical performance compared to polyesters derived from linear diols like 1,4-butanediol. These characteristics make polyesters derived from this compound potential candidates for applications in drug delivery, medical device coatings, and specialty engineering plastics where specific thermal and mechanical properties are desired.
The primary route for synthesizing polyesters from this compound is through polycondensation with a suitable dicarboxylic acid or its derivative (e.g., a diacid chloride or a diester). The reaction can be carried out via melt or solution polymerization techniques.
Predicted Influence of the this compound Structure on Polymer Properties
The incorporation of the this compound monomer is predicted to impart the following properties to the resulting polyester:
-
Reduced Crystallinity: The bulky gem-dimethyl group will likely hinder the regular packing of polymer chains, leading to a more amorphous polymer structure.
-
Increased Glass Transition Temperature (Tg): The restricted chain mobility due to the steric hindrance of the dimethyl groups is expected to result in a higher Tg compared to polyesters based on linear diols like 1,4-butanediol.
-
Enhanced Thermal Stability: The quaternary carbon atom often contributes to increased thermal stability of the polymer backbone.
-
Good Solubility: The amorphous nature of the polymer may lead to improved solubility in common organic solvents.
-
Modified Mechanical Properties: A likely decrease in tensile strength and modulus but a potential increase in toughness and flexibility compared to highly crystalline analogs.
Data Presentation: Predicted Properties of Polyesters from this compound
The following tables summarize the predicted quantitative data for polyesters synthesized from this compound with common dicarboxylic acids, based on trends observed with structurally similar monomers.
Table 1: Predicted Thermal Properties of Polyesters Derived from this compound
| Co-monomer | Polymer Name | Predicted Glass Transition Temp. (Tg) (°C) | Predicted Melting Temp. (Tm) (°C) | Predicted Decomposition Temp. (Td) (°C) |
| Adipic Acid | Poly(2,2-dimethylbutylene adipate) | 5 - 15 | 80 - 100 (if semi-crystalline) | > 300 |
| Terephthalic Acid | Poly(2,2-dimethylbutylene terephthalate) | 90 - 110 | Amorphous or low crystallinity | > 350 |
Table 2: Predicted Molecular Weight and Mechanical Properties of Poly(2,2-dimethylbutylene terephthalate)
| Property | Predicted Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 15,000 - 30,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Tensile Strength (MPa) | 30 - 45 |
| Elongation at Break (%) | 5 - 15 |
| Young's Modulus (GPa) | 1.5 - 2.0 |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
This protocol describes a two-stage melt polycondensation process, a common solvent-free method for polyester synthesis.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, distillation head, and nitrogen inlet. Ensure all glass joints are properly sealed.
-
Charging Monomers: Charge the flask with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss due to volatilization.
-
Catalyst Addition: Add the catalyst, typically 200-500 ppm relative to the weight of the diacid.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the first stage of the reaction.
-
Esterification Stage:
-
Begin stirring and gradually heat the reaction mixture to 180-200°C.
-
Water will begin to distill from the reaction mixture as the esterification proceeds. Collect the water in the collection flask.
-
Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply vacuum to the system, reducing the pressure to below 1 mbar over a period of 30-60 minutes. This helps to remove the remaining water and excess diol, driving the polymerization to a higher molecular weight.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the mixture will increase significantly. The reaction is considered complete when the stirring becomes difficult or a desired viscosity is reached.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas and cool the reactor to room temperature.
-
The solid polymer can be removed from the flask by carefully breaking the glass (if necessary and on a small scale) or by dissolving it in a suitable solvent like chloroform or dichloromethane.
-
-
Purification:
-
Dissolve the polymer in a minimal amount of a suitable solvent.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Solution Polycondensation of this compound with Terephthaloyl Chloride
This method is suitable for producing polyesters under milder conditions and can be advantageous when monomers are sensitive to high temperatures.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Pyridine or triethylamine (as an acid scavenger)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane as the solvent
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Monomer Dissolution: In the flask, dissolve this compound and the acid scavenger (e.g., pyridine, in a 2:1 molar ratio to the diacid chloride) in the anhydrous solvent under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Diacid Chloride Addition: Dissolve terephthaloyl chloride in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A precipitate of the amine hydrochloride salt will form.
-
Polymer Isolation and Purification:
-
Filter the reaction mixture to remove the precipitated salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large excess of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at a moderate temperature.
-
Visualizations
Caption: General reaction mechanism for the polycondensation of this compound.
Caption: Experimental workflow for polyester synthesis, purification, and characterization.
Caption: Predicted structure-property relationships for polyesters from this compound.
Application Notes and Protocols for the Polymerization of 2,2-Dimethylbutane-1,4-diol with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of polyesters derived from the polymerization of 2,2-dimethylbutane-1,4-diol with various dicarboxylic acids. The protocols outlined below are based on established principles of polyester chemistry, primarily melt polycondensation. It is important to note that specific experimental data for the polymerization of this compound is limited in publicly available literature. Therefore, the quantitative data presented is illustrative and may require experimental validation.
Introduction
Polyesters are a versatile class of polymers with a wide range of applications in the biomedical field, including in drug delivery systems, due to their biodegradability and biocompatibility.[1][2] The properties of these polyesters can be tailored by the careful selection of their monomeric constituents—a diol and a dicarboxylic acid. The use of this compound as the diol monomer is of particular interest due to the presence of a gem-dimethyl group, which can influence the polymer's thermal stability, crystallinity, and degradation kinetics. These characteristics are critical for the design of advanced drug delivery vehicles.[3]
Data Presentation
Due to the limited availability of specific experimental data for the polymerization of this compound, the following tables provide illustrative quantitative data based on general trends observed for similar aliphatic polyesters. These values should be considered as starting points for experimental design.
Table 1: Illustrative Thermal Properties of Polyesters from this compound and Various Dicarboxylic Acids
| Dicarboxylic Acid | Polymer Name Abbreviation | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Succinic Acid | PDBSu | -20 to -10 | 80 - 100 | > 300 |
| Adipic Acid | PDBA | -30 to -20 | 60 - 80 | > 300 |
| Sebacic Acid | PDBSe | -40 to -30 | 50 - 70 | > 300 |
| Terephthalic Acid | PDBT | 60 - 80 | 180 - 220 | > 350 |
Table 2: Illustrative Molecular Weight and Mechanical Properties of Polyesters from this compound and Various Dicarboxylic Acids
| Polymer Name Abbreviation | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Tensile Strength (MPa) | Elongation at Break (%) |
| PDBSu | 20 - 40 | 40 - 80 | 2.0 - 2.5 | 20 - 35 | 300 - 500 |
| PDBA | 25 - 50 | 50 - 100 | 2.0 - 2.5 | 15 - 30 | 400 - 600 |
| PDBSe | 30 - 60 | 60 - 120 | 2.0 - 2.5 | 10 - 25 | 500 - 800 |
| PDBT | 15 - 30 | 30 - 60 | 2.0 - 2.5 | 40 - 60 | 10 - 50 |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of polyesters from this compound and a representative dicarboxylic acid (e.g., adipic acid) via a two-stage melt polycondensation.
Protocol 1: Synthesis of Poly(2,2-dimethyl-1,4-butylene adipate) (PDBA)
Materials:
-
This compound
-
Adipic acid
-
Titanium (IV) butoxide (Ti(OBu)4) or another suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
Stage 1: Esterification
-
Charge the three-neck flask with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.
-
Add the catalyst, typically 100-300 ppm of Ti(OBu)4, relative to the weight of the dicarboxylic acid.
-
Assemble the reaction apparatus, ensuring a tight seal. Purge the system with nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the collection flask.
-
Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1-2 hours. This will facilitate the removal of excess diol and drive the polymerization reaction towards higher molecular weights.
-
The viscosity of the molten polymer will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of the increasing molecular weight.
-
Continue the reaction under high vacuum for 3-6 hours.
-
Once the desired viscosity is reached, break the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to solidify it.
-
The solidified polymer can then be pelletized or ground for further characterization.
Protocol 2: Characterization of the Synthesized Polyester
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Dissolve a small amount of the synthesized polyester in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4]
2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)
-
Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[5] This involves heating a small sample of the polymer at a controlled rate and observing the thermal transitions.
-
Use TGA to evaluate the thermal stability of the polymer by heating a sample in a controlled atmosphere (e.g., nitrogen) and monitoring its weight loss as a function of temperature.
3. Structural Analysis (Nuclear Magnetic Resonance - NMR) Spectroscopy
-
Dissolve a sample of the polyester in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure of the polymer and to verify the incorporation of both the diol and dicarboxylic acid monomers.[6]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyesters.
Caption: Signaling pathway for polyester-based drug delivery systems.
References
- 1. Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2-Dimethylbutane-1,4-diol in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2-Dimethylbutane-1,4-diol as a chain extender in the synthesis of polyurethanes (PUs). The unique neopentyl structure of this diol is anticipated to impart specific properties to the resulting polymers, such as enhanced thermal stability, flexibility, and chemical resistance. Due to the limited availability of direct experimental data for this compound in the current literature, this document presents a generalized protocol adaptable for its use, with expected property outcomes based on the known effects of structurally similar branched diols like neopentyl glycol (NPG).
Introduction
Polyurethanes are a highly versatile class of polymers, with properties that can be finely tuned by varying the constituent monomers: a diisocyanate, a polyol (forming the soft segment), and a chain extender (forming the hard segment). The chain extender plays a crucial role in determining the final properties of the polyurethane, such as hardness, elasticity, and thermal resistance.
This compound, with its characteristic branched structure, is a promising candidate for a chain extender. The steric hindrance provided by the gem-dimethyl group is expected to influence the packing of the polymer chains in the hard segments, potentially leading to improved hydrolytic stability and resistance to chemical degradation. These attributes are highly desirable in materials for biomedical applications, advanced coatings, and durable elastomers.
Predicted Effects on Polyurethane Properties
The incorporation of this compound as a chain extender is predicted to influence the polyurethane's properties in several ways, drawing parallels from studies on other neopentyl-structured diols.[1][2][3][4][5]
-
Enhanced Thermal Stability: The neopentyl structure can increase the thermal stability of the resulting polyurethane.[2]
-
Improved Flexibility and Impact Resistance: The branched nature of the diol can create more free volume between polymer chains, leading to increased flexibility and impact resistance without significantly compromising hardness.[1]
-
Increased Chemical and Hydrolytic Resistance: The sterically hindered structure can protect the urethane linkages from hydrolysis and chemical attack.[1][3]
-
Good Dimensional Stability: The use of such diols can contribute to improved dimensional stability in polyurethane foams.[3]
Predicted Quantitative Data
The following table summarizes the predicted properties of a polyurethane synthesized using this compound as the chain extender, in comparison to a polyurethane synthesized with the more conventional linear chain extender, 1,4-butanediol (BDO). These values are illustrative and should be confirmed by experimental data.
| Property | Polyurethane with 1,4-Butanediol (BDO) | Polyurethane with this compound (Predicted) | Reference |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 35 - 50 | 30 - 45 | General PU Data[6] |
| Elongation at Break (%) | 400 - 600 | 450 - 650 | General PU Data[6] |
| Shore A Hardness | 85 - 95 | 80 - 90 | General PU Data[6] |
| Thermal Properties | |||
| Glass Transition (Tg, °C) | -30 to -50 (Soft Segment) | -25 to -45 (Soft Segment) | [6] |
| Melting Temperature (Tm, °C) | 140 - 160 | 150 - 170 | [6] |
| Chemical Properties | |||
| Water Absorption (24h, %) | 0.5 - 1.5 | 0.3 - 1.0 | [3] |
Disclaimer: The data presented for the polyurethane with this compound are predicted values based on the known effects of structurally similar branched diols and are intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
The following are detailed protocols for the synthesis of polyurethanes using a two-step (prepolymer) method, which allows for better control over the polymer structure. This protocol can be adapted for the use of this compound as the chain extender.
Safety Precautions:
-
Isocyanates are respiratory and skin sensitizers. All handling of isocyanates must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Prepolymer Synthesis
This protocol describes the synthesis of an isocyanate-terminated prepolymer from a polyol and a diisocyanate.
Materials:
-
Polyol (e.g., Polytetrahydrofuran (PTHF), Polycaprolactone (PCL), or Polycarbonate diol (PCDL), MW 1000-2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer, heating mantle, condenser, and nitrogen inlet.
Procedure:
-
Drying of Reagents: Dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any moisture.[6] MDI should be melted at 50-60°C in an oven before use.
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and condenser. Ensure the system is dry.
-
Charging Reactants: Under a nitrogen atmosphere, charge the dried polyol into the reaction flask.
-
Heating and Degassing: Heat the polyol to 70-80°C with stirring and degas under vacuum for 30 minutes.
-
Addition of Diisocyanate: After releasing the vacuum with nitrogen, add the molten MDI to the polyol dropwise over 30 minutes while stirring. The molar ratio of NCO to OH groups should be approximately 2:1.
-
Reaction: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants). Allow the reaction to proceed at 80°C for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by titrating the isocyanate content (NCO%) of the prepolymer using the standard dibutylamine back-titration method.
Protocol 2: Chain Extension with this compound
This protocol describes the chain extension of the prepolymer to form the final polyurethane.
Materials:
-
Isocyanate-terminated prepolymer from Protocol 1
-
This compound
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Preparation of Chain Extender Solution: Dissolve the dried this compound in the anhydrous solvent.
-
Chain Extension Reaction: Cool the prepolymer from Protocol 1 to 60-70°C. Add the this compound solution dropwise to the stirred prepolymer over 30 minutes. The stoichiometry should be calculated to have a final NCO:OH ratio of approximately 1:1.
-
Completion of Reaction: Continue stirring at 60-70°C for another 1-2 hours until the viscosity of the solution increases significantly. The disappearance of the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum indicates the completion of the reaction.
-
Casting and Curing: Pour the resulting polyurethane solution into a Teflon-coated mold.
-
Solvent Removal and Curing: Place the mold in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the curing process.
-
Post-Curing: After demolding, a post-curing step at 60°C for 24 hours can be performed to ensure all reactions are complete.
Visualizations
Polyurethane Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyurethane.
Chemical Reaction Scheme
Caption: General reaction for polyurethane formation.
References
Application Notes and Protocols for the Esterification of 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of esters from 2,2-Dimethylbutane-1,4-diol, a sterically hindered diol. Two primary methodologies are presented: a classical acid-catalyzed thermal esterification and a milder, selective enzymatic esterification. These protocols are designed to be adaptable for various carboxylic acids, including fatty acids and active pharmaceutical ingredients (APIs) containing a carboxylic acid moiety.
The resulting esters, particularly those derived from neopentyl-type glycols, are of significant interest in drug development. Their sterically hindered nature can confer increased metabolic stability, making them excellent candidates for prodrug strategies aimed at controlled drug release. The lipophilic character of these esters can also be leveraged in lipid-based drug delivery systems to enhance bioavailability.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the esterification of sterically hindered diols, based on literature for the structurally similar neopentyl glycol. These values provide a baseline for the optimization of the esterification of this compound.
Table 1: Typical Conditions and Yields for Acid-Catalyzed Esterification of Sterically Hindered Diols
| Parameter | Value | Reference |
| Carboxylic Acid:Diol Molar Ratio | 2.1 : 1 | [1][2] |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | [1][3] |
| Catalyst Loading | 1% (w/w of total reactants) | [2][3] |
| Solvent | Toluene (for azeotropic water removal) | [1][3] |
| Temperature | 130-145 °C | [2] |
| Reaction Time | 4-5 hours | [4] |
| Typical Diester Yield | 80-90% | [2] |
Table 2: Typical Conditions and Yields for Enzymatic Esterification of Diols
| Parameter | Value | Reference |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | |
| Carboxylic Acid:Diol Molar Ratio | 2:1 | |
| Enzyme Loading | 2.5% (w/w of substrates) | |
| Solvent | Solvent-free or Hexane | [5] |
| Temperature | 60-80 °C | |
| Reaction Time | 6-24 hours | |
| Typical Diester Yield | >90% |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of this compound
This protocol describes the synthesis of a diester of this compound using a generic carboxylic acid (R-COOH) via Fischer-Speier esterification with azeotropic removal of water.
Materials:
-
This compound
-
Carboxylic Acid (R-COOH)
-
p-Toluenesulfonic acid monohydrate (or concentrated Sulfuric Acid)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (1.0 eq), the desired carboxylic acid (2.1 eq), and toluene (approx. 2 mL per gram of diol).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 130-145°C) with vigorous stirring.[2]
-
Continuously remove the water generated during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete within 4-5 hours when the theoretical amount of water has been collected.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diester.
Protocol 2: Enzymatic Esterification of this compound
This protocol details a milder, lipase-catalyzed approach for the synthesis of the diester, which is particularly suitable for sensitive substrates.
Materials:
-
This compound
-
Carboxylic Acid (R-COOH)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
n-Hexane (optional, for solvent-based reaction)
-
Molecular sieves (4 Å), activated
Equipment:
-
Round-bottom flask or sealed vial
-
Orbital shaker with temperature control
-
Filtration setup
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the carboxylic acid (2.0 eq). For a solvent-free reaction, proceed to the next step. For a solvent-based reaction, add n-hexane.
-
Add activated molecular sieves to adsorb the water produced during the reaction.
-
Add Novozym 435 (typically 2.5% by weight of the total substrates).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 60-80°C.
-
Allow the reaction to proceed for 6-24 hours. The progress can be monitored by TLC or GC-FID.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and remove the immobilized enzyme by filtration. The enzyme can be washed with solvent and reused.
-
Wash the filtrate with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Further purification can be achieved by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound esters.
Signaling Pathways and Drug Development Relevance
Esters of sterically hindered diols like this compound are of particular interest to drug development professionals as potential prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The steric hindrance provided by the gem-dimethyl group in this compound can protect the ester linkage from rapid hydrolysis by ubiquitous esterases in the plasma and tissues.[1] This can lead to a slower, more controlled release of the active drug, potentially improving its therapeutic index and reducing side effects.
Caption: Schematic of the enzymatic activation of a this compound ester prodrug to release the active therapeutic agent.
The lipophilic nature of the resulting ester can also be beneficial for formulation and delivery. For instance, it can enhance the association of the drug with lipid-based delivery systems such as liposomes or solid lipid nanoparticles (SLNs). These nanocarriers can improve drug solubility, protect the drug from degradation, and facilitate its transport across biological membranes.
Caption: Conceptual pathway for the cellular uptake and intracellular activation of a diol-ester prodrug formulated in a lipid nanoparticle.
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. jiuanchemical.com [jiuanchemical.com]
Application Notes and Protocols for the Characterization of Polymers Based on 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers synthesized from 2,2-dimethylbutane-1,4-diol are of growing interest due to the unique properties imparted by the gem-dimethyl group on the polymer backbone. This structural feature introduces steric hindrance, which can significantly influence the material's thermal, mechanical, and degradation characteristics. Compared to polymers derived from its linear analog, 1,4-butanediol, those based on this compound are expected to exhibit reduced crystallinity, a higher glass transition temperature (Tg), and altered solubility profiles. These characteristics make them promising candidates for a variety of applications, including as amorphous polyesters for coatings and adhesives, and in the development of novel drug delivery systems where tuning degradation rates and mechanical properties is crucial.
This document provides detailed application notes and experimental protocols for the comprehensive characterization of polymers synthesized using this compound.
Data Presentation: Predicted Properties
Quantitative data for polymers specifically derived from this compound is not extensively available in public literature. The following table summarizes the anticipated properties of a polyester synthesized from this compound and a linear dicarboxylic acid (e.g., succinic acid), based on established principles of polymer chemistry and data from structurally similar polymers. These values are contrasted with those of Poly(butylene succinate) (PBS), a well-characterized polyester derived from the linear 1,4-butanediol. The introduction of methyl branching is known to increase the glass transition temperature and reduce crystallinity.[1]
| Property | Polyester from this compound (Predicted) | Poly(butylene succinate) (PBS) (Typical Values) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Higher than PBS | -33 °C[1] |
| Melting Temperature (Tm) | Lower or absent (amorphous)[1] | 114-115 °C[1] |
| Crystallinity | Low to amorphous | Semi-crystalline |
| 10% Weight Loss Temperature (T10) | ~280-300 °C | ~300-320 °C |
| Mechanical Properties | ||
| Tensile Modulus | Variable, potentially lower | Higher |
| Tensile Strength | Variable | 20-30 MPa[2] |
| Elongation at Break | Potentially higher | <100%[2] |
| Other Key Properties | ||
| Biodegradation Rate (Enzymatic) | Slower | Faster |
| Hydrophobicity | Higher | Lower |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a two-step melt polycondensation method for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., succinic acid).
Materials:
-
This compound
-
Succinic acid
-
Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Esterification:
-
Charge the reaction vessel with equimolar amounts of this compound and succinic acid.
-
Add the catalyst (e.g., 200-500 ppm Ti(OBu)4).
-
Purge the system with nitrogen gas for at least 30 minutes.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen with mechanical stirring.
-
Water will be produced as a byproduct and should be collected. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Gradually reduce the pressure to below 1 mmHg (high vacuum).
-
Increase the temperature to 220-240°C.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours to remove excess diol and increase the polymer's molecular weight. The reaction progress can be monitored by the increase in the viscosity of the melt.
-
Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.
-
Protocol 2: Structural Characterization by Spectroscopy
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the polyester by identifying characteristic functional groups.
-
Sample Preparation: A small amount of the dried polymer is placed directly on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Key Peaks:
-
~1720 cm⁻¹: C=O stretching of the ester group.
-
~2960 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1170 cm⁻¹: C-O stretching of the ester group.
-
Absence of a broad O-H peak around 3300 cm⁻¹ indicates the consumption of the diol and diacid hydroxyl groups.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (for a polyester with succinic acid):
-
Signals corresponding to the protons of the this compound moiety.
-
A singlet corresponding to the protons of the succinic acid moiety.
-
-
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon of the ester at ~170 ppm.
-
Signals corresponding to the carbons of the this compound and succinic acid repeating units.
-
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3]
-
Instrumentation: GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) or chloroform, HPLC grade.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample into the GPC system and elute with the mobile phase at a constant flow rate (e.g., 1 mL/min). The retention time of the polymer is used to determine its molecular weight distribution relative to the polystyrene calibration curve.
Protocol 4: Thermal Properties Analysis
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[4]
-
Procedure:
-
Weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.
-
Heat the sample again to 200°C at 10°C/min. The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan. The Tm is the peak temperature of the melting endotherm.
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and degradation profile of the polymer.[4][5]
-
Procedure:
-
Weigh 10-15 mg of the polymer into a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10 or 20°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of degradation and the temperature at which specific weight loss percentages occur (e.g., T10 for 10% weight loss) are determined from the TGA curve.
-
Visualizations
Caption: Workflow for the synthesis of polyesters.
Caption: Experimental workflow for polymer characterization.
Caption: Logical relationships of dimethyl branching effects.
References
Application of 2,2-Dimethylbutane-1,4-diol in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylbutane-1,4-diol, a branched aliphatic diol, presents unique opportunities in the synthesis of advanced polymeric materials. Its gem-dimethyl group on the carbon atom adjacent to a primary hydroxyl group introduces steric hindrance and disrupts chain packing, which can significantly alter the physical and thermal properties of polymers such as polyesters and polyurethanes. These modifications can lead to materials with enhanced solubility, lower crystallinity, and tailored mechanical performance. This document provides detailed application notes on the use of this compound in the synthesis of polyesters and as a chain extender in polyurethanes, complete with generalized experimental protocols and a summary of expected material properties.
Introduction to this compound in Polymer Synthesis
This compound is a structural isomer of 1,6-hexanediol and other C6 diols. The presence of the two methyl groups on the second carbon atom is the key feature that distinguishes its role in polymerization. In contrast to linear diols like 1,4-butanediol, which can lead to semi-crystalline polymers, the branched structure of this compound is expected to produce more amorphous materials. This is due to the disruption of regular polymer chain packing, which can lower the melting point (Tm) and glass transition temperature (Tg) in some cases, or increase Tg by restricting chain mobility in others, depending on the co-monomer.
Potential advantages of incorporating this compound into polymer backbones include:
-
Improved Solubility: The less regular polymer structure can enhance solubility in common organic solvents.
-
Lower Crystallinity: This can lead to materials with higher transparency and flexibility.
-
Modified Thermal Properties: The gem-dimethyl group can influence the glass transition temperature and melting point of the resulting polymer.
-
Tailored Mechanical Properties: The specific architecture can be used to control the hardness, elasticity, and tensile properties of the final material.
Application in Polyester Synthesis
This compound can be utilized as a diol monomer in the synthesis of polyesters through polycondensation with various dicarboxylic acids or their derivatives. The resulting polyesters are expected to exhibit properties distinct from those synthesized with linear diols.
Expected Impact on Polyester Properties
The incorporation of this compound into a polyester backbone, for example with a dicarboxylic acid like terephthalic acid or adipic acid, is anticipated to have the following effects:
| Property | Expected Effect of this compound Incorporation | Rationale |
| Crystallinity | Decreased | The bulky gem-dimethyl groups disrupt the regular packing of polymer chains, hindering the formation of crystalline domains. |
| Glass Transition (Tg) | Potentially Increased | The steric hindrance from the dimethyl groups can restrict the rotational freedom of the polymer backbone, leading to a higher temperature required for chain mobility. |
| Melting Temperature (Tm) | Decreased | A reduction in crystallinity generally leads to a lower and broader melting point. |
| Solubility | Increased | The less ordered, amorphous structure allows for easier solvent penetration and dissolution. |
| Mechanical Strength | Potentially decreased tensile strength and increased flexibility compared to crystalline counterparts. | The reduction in crystallinity may lead to lower tensile strength but could enhance elongation at break and overall flexibility. |
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol describes a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound
-
Adipic acid
-
Catalyst (e.g., titanium (IV) butoxide, antimony trioxide)
-
Nitrogen gas (high purity)
-
Suitable solvent for purification (e.g., chloroform)
-
Non-solvent for precipitation (e.g., cold methanol)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer and Catalyst Charging: Charge the three-necked flask with equimolar amounts of this compound and adipic acid. Add the catalyst (typically 200-500 ppm relative to the diacid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation setup. Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the first stage of the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.
-
Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mbar) over a period of 30-60 minutes to facilitate the removal of excess diol and promote the growth of high molecular weight polymer chains.
-
Continue the reaction under vacuum for another 2-4 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature and carefully remove the solid polymer.
-
Dissolve the polymer in a suitable solvent like chloroform.
-
Precipitate the polyester by slowly adding the solution to a stirred non-solvent such as cold methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Application as a Chain Extender in Polyurethane Synthesis
In polyurethane synthesis, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segments" of the polymer. The structure of the chain extender significantly influences the morphology and properties of the polyurethane. Using this compound as a chain extender is expected to modify the hard segment domains.
Expected Impact on Polyurethane Properties
The use of this compound as a chain extender in a polyurethane formulation is predicted to have the following consequences:
| Property | Expected Effect of this compound as Chain Extender | Rationale |
| Microphase Separation | Potentially disrupted | The bulky dimethyl groups may hinder the efficient packing and hydrogen bonding of the hard segments, leading to a more mixed phase of hard and soft segments. |
| Hard Segment Crystallinity | Decreased | Similar to polyesters, the irregular structure will likely prevent the formation of well-ordered crystalline hard domains. |
| Transparency | Potentially Increased | Reduced crystallinity and smaller hard segment domains can lead to less light scattering and higher transparency. |
| Mechanical Properties | Altered balance of hardness and flexibility. May result in a softer material with higher elongation compared to polyurethanes made with linear chain extenders like 1,4-butanediol. | The disruption of the hard segment network can reduce the overall hardness and modulus of the material, while potentially increasing its elasticity. |
| Thermal Stability | May be slightly reduced | Less organized hard segments might lead to a lower onset temperature for thermal degradation. |
Experimental Protocol: Two-Step Polyurethane Synthesis
This protocol outlines a general two-step (prepolymer) method for synthesizing a polyurethane elastomer using this compound as a chain extender.
Materials:
-
Polyol (e.g., Polytetrahydrofuran, Polycaprolactone diol) of a specific molecular weight
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))
-
This compound (Chain Extender)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., dry N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Heating mantle with temperature controller
Procedure:
-
Polyol Drying: Dry the polyol under vacuum at 80-100°C for several hours to remove any residual water.
-
Prepolymer Synthesis:
-
Charge the dried polyol into the reaction flask under a nitrogen atmosphere.
-
Heat the polyol to 60-70°C with stirring.
-
Add the diisocyanate (typically in a 2:1 molar ratio of NCO:OH groups) dropwise to the polyol over 30-60 minutes, while maintaining the temperature.
-
After the addition is complete, continue the reaction at 70-80°C for 2-3 hours to form the NCO-terminated prepolymer. The progress can be monitored by titrating for the NCO content.
-
-
Chain Extension:
-
Cool the prepolymer to 50-60°C. If using a solvent, dissolve the prepolymer in the dry solvent at this point.
-
In a separate flask, prepare a solution of this compound in the same solvent. The amount of diol should be calculated to react with the remaining NCO groups (typically aiming for an NCO:OH index of 1.0-1.05).
-
Add the catalyst to the prepolymer solution.
-
Slowly add the this compound solution to the stirred prepolymer solution.
-
An increase in viscosity will be observed as the polymer chain grows.
-
-
Curing and Film Casting:
-
After the addition of the chain extender, continue stirring for another 1-2 hours.
-
Pour the polymer solution onto a flat, non-stick surface (e.g., a Teflon-coated plate).
-
Cure the cast film in an oven at a specified temperature (e.g., 80-100°C) for several hours to remove the solvent and complete the reaction.
-
Finally, post-cure the film at a lower temperature for an extended period (e.g., 24 hours at 50°C) to ensure full development of material properties.
-
Characterization of Polymers Containing this compound
To understand the influence of this compound on the final material, a comprehensive characterization is essential.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the incorporation of the this compound monomer into the polymer backbone and allows for the determination of the copolymer composition. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Verifies the formation of ester or urethane linkages and can be used to study hydrogen bonding in polyurethanes. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), providing insights into the thermal properties and the degree of crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring the weight loss as a function of temperature. |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure of the polymer. The presence of broad halos indicates an amorphous material, while sharp peaks are characteristic of crystalline domains. |
| Mechanical Testing (e.g., Tensile Testing) | Measures key mechanical properties such as tensile strength, Young's modulus, and elongation at break, which are crucial for determining the suitability of the material for specific applications. |
Potential Applications
Polymers synthesized with this compound could be suitable for a range of applications where tailored properties are required:
-
Adhesives and Coatings: The potentially amorphous nature and good solubility could be advantageous for formulating adhesives and coatings with excellent film-forming properties.
-
Soft and Flexible Elastomers: In polyurethanes, it could be used to create soft, transparent elastomers for applications in medical tubing, flexible seals, and damping materials.
-
Biodegradable Polyesters: As a component in aliphatic polyesters, it could be used to create biodegradable plastics with modified degradation rates and mechanical properties for packaging or biomedical applications.
-
Drug Delivery Matrices: The amorphous nature of polyesters derived from this diol could be beneficial for creating drug delivery systems with controlled release profiles.
Conclusion
While specific experimental data on the use of this compound in material science is not widely published, its unique branched structure offers intriguing possibilities for the synthesis of novel polymers. By disrupting polymer chain packing, it can be used as a tool to control crystallinity, thermal properties, and mechanical performance. The generalized protocols provided here, based on established polymerization techniques, offer a starting point for researchers to explore the potential of this monomer in creating advanced materials for a variety of applications. Further research is needed to fully elucidate the structure-property relationships of polymers containing this compound.
2,2-Dimethylbutane-1,4-diol: A Promising Building Block for Novel Polymers with Enhanced Stability
Application Note
Introduction:
2,2-Dimethylbutane-1,4-diol, a structural isomer of 1,6-hexanediol, presents a unique molecular architecture for the synthesis of novel polymers. The presence of gem-dimethyl groups on the carbon atom adjacent to one of the hydroxyl groups introduces steric hindrance and a neopentyl-like backbone. This structural feature is anticipated to impart enhanced thermal stability, hydrolytic resistance, and improved solubility to the resulting polymers, such as polyesters and polyurethanes. These characteristics make this compound an attractive monomer for researchers and drug development professionals seeking to design advanced materials with tailored properties for a range of applications, including specialty coatings, adhesives, and matrices for controlled drug release.
Potential Advantages of Incorporating this compound in Polymers:
-
Enhanced Thermal Stability: The gem-dimethyl groups can restrict chain mobility and protect ester or urethane linkages from thermal degradation.
-
Improved Hydrolytic Stability: The steric hindrance provided by the dimethyl groups can shield the polymer backbone from hydrolytic attack, leading to materials with longer service life in aqueous environments.
-
Increased Solubility: The disruption of chain packing by the bulky side groups may lead to increased solubility in common organic solvents, facilitating processing and formulation.
-
Unique Mechanical Properties: The introduction of this diol can modify the crystallinity and mechanical response of the polymers, potentially leading to materials with a desirable balance of flexibility and toughness.
This document provides detailed protocols for the synthesis of polyesters and polyurethanes using this compound as a key building block. It also presents a summary of expected properties based on established structure-property relationships in polymer science.
Data Presentation
Due to the limited availability of specific experimental data for polymers derived from this compound in publicly accessible literature, the following tables present hypothetical yet realistic data based on the expected influence of its chemical structure. These tables are intended to serve as a guide for researchers in designing their experiments and anticipating the properties of the resulting polymers.
Table 1: Predicted Thermal and Molecular Weight Properties of Polyesters Derived from this compound and Various Dicarboxylic Acids
| Diacid Co-monomer | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Melting Temperature (Tm) (°C) | Predicted Decomposition Temperature (Td, 5%) (°C) | Predicted Number Average Molecular Weight (Mn) ( g/mol ) |
| Adipic Acid | 5 - 15 | 100 - 120 | > 350 | 15,000 - 25,000 |
| Sebacic Acid | -5 - 5 | 80 - 100 | > 350 | 18,000 - 30,000 |
| Terephthalic Acid | 70 - 90 | 200 - 230 | > 400 | 20,000 - 35,000 |
Table 2: Predicted Mechanical Properties of Polyurethanes Synthesized with this compound as a Chain Extender
| Diisocyanate | Polyol (Soft Segment) | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) | Predicted Shore Hardness |
| Methylene diphenyl diisocyanate (MDI) | Poly(tetramethylene ether) glycol (PTMEG) 1000 | 30 - 40 | 400 - 600 | 85A - 95A |
| Hexamethylene diisocyanate (HDI) | Polycaprolactone (PCL) 2000 | 25 - 35 | 500 - 700 | 80A - 90A |
| Isophorone diisocyanate (IPDI) | Poly(propylene glycol) (PPG) 2000 | 35 - 45 | 300 - 500 | 90A - 98A |
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound
-
Adipic Acid
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Chloroform
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging: In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, charge equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.
-
Catalyst and Antioxidant Addition: Add the catalyst, titanium(IV) butoxide (typically 0.05-0.1 mol% relative to the diacid), and a small amount of antioxidant to the reaction mixture.
-
Esterification Step:
-
Flush the reactor with high-purity nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.
-
Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Step:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1-2 hours. This will facilitate the removal of excess diol and drive the polymerization reaction to completion.
-
A significant increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under high vacuum for an additional 3-5 hours. The reaction is monitored by the torque of the mechanical stirrer.
-
-
Polymer Recovery and Purification:
-
Release the vacuum with nitrogen and cool the reactor to room temperature.
-
The resulting polyester can be removed from the flask after carefully breaking the glass (if necessary and with appropriate safety precautions) or by dissolving it in a suitable solvent like chloroform.
-
Precipitate the dissolved polymer in a non-solvent such as cold methanol.
-
Filter the purified polymer and dry it in a vacuum oven at 60°C for 24 hours.
-
Protocol 2: Synthesis of Polyurethane via a Two-Step Prepolymer Method
This protocol outlines the synthesis of a polyurethane using this compound as a chain extender.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)
-
This compound (chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Nitrogen inlet/outlet
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol (PTMEG) under vacuum at 100°C for 2-3 hours to remove any moisture.
-
In a three-necked flask under a nitrogen atmosphere, add the dried polyol.
-
Heat the polyol to 70-80°C with stirring.
-
Slowly add the diisocyanate (MDI) dropwise from the dropping funnel. The molar ratio of NCO to OH groups should be approximately 2:1.
-
After the addition is complete, continue the reaction at 80°C for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous DMF to achieve a desired concentration (e.g., 30% w/v).
-
In a separate flask, prepare a solution of the chain extender, this compound, in anhydrous DMF. The amount of chain extender should be calculated to be equimolar to the remaining NCO groups in the prepolymer.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% based on the total reactants) to the prepolymer solution.
-
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.
-
A significant increase in viscosity will indicate the formation of the high molecular weight polyurethane.
-
Continue stirring for an additional 2-4 hours at 60-70°C to ensure the reaction goes to completion.
-
-
Polymer Isolation:
-
The polyurethane solution can be cast onto a glass plate to form a film.
-
The solvent is removed by drying in a vacuum oven at 60-80°C for 24-48 hours.
-
Alternatively, the polymer can be precipitated by pouring the solution into a non-solvent like water or methanol, followed by filtration and drying.
-
Mandatory Visualizations
Caption: Workflow for polyester synthesis via melt polycondensation.
Caption: Workflow for polyurethane synthesis via the prepolymer method.
Application Notes and Protocols for Melt Polymerization of 2,2-Dimethylbutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters derived from sterically hindered diols, such as 2,2-Dimethylbutane-1,4-diol, are of significant interest in the development of novel biomaterials and drug delivery systems. The presence of gem-dimethyl groups in the diol backbone can impart unique properties to the resulting polyester, including increased thermal stability, altered crystallinity, and modified degradation kinetics. This document provides detailed application notes and experimental protocols for the synthesis of polyesters via melt polymerization of this compound with a representative dicarboxylic acid, adipic acid. The protocols are designed to be adaptable for use with other dicarboxylic acids to generate a library of polyesters with tunable properties.
Materials and Methods
Materials
| Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Adipic Acid | ≥99% | Commercially Available |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Catalyst | Commercially Available |
| Titanium(IV) butoxide (Ti(OBu)₄) | Catalyst | Commercially Available |
| Chloroform | ACS Grade | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Nitrogen (N₂) | High Purity | --- |
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a suitable stirring rod and paddle
-
Heating mantle with a temperature controller
-
Condenser with a collection flask
-
Nitrogen inlet and outlet
-
Vacuum pump with a cold trap
-
Thermometer or thermocouple
-
Glassware for purification (beakers, funnels, etc.)
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of this compound and Adipic Acid
This protocol describes a typical two-stage melt polycondensation process. The first stage involves the formation of low molecular weight oligomers through esterification, and the second stage involves increasing the molecular weight under high vacuum.
1. Reactor Setup and Charging of Monomers:
-
Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.
-
Charge the flask with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.05 to 1.1 molar equivalents) can be used to compensate for any potential loss due to sublimation at high temperatures.
-
Add the catalyst, for example, Tin(II) 2-ethylhexanoate (Sn(Oct)₂), at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid.
2. Stage 1: Esterification:
-
Begin stirring the reaction mixture and purge the system with a slow stream of nitrogen gas.
-
Gradually heat the reaction mixture to 180-200°C.
-
Maintain this temperature under a nitrogen atmosphere for 2-4 hours. During this stage, water will be formed as a byproduct of the esterification reaction and will be collected in the collection flask. The reaction mixture will become more viscous as oligomers are formed.
3. Stage 2: Polycondensation:
-
After the initial esterification stage, gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and vigorous stirring for an additional 3-5 hours. The removal of the condensation byproduct (water) and any excess diol will drive the polymerization reaction to completion, leading to a significant increase in the viscosity of the polymer melt.
4. Polymer Recovery and Purification:
-
Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Allow the polymer to cool to room temperature. The resulting polyester will be a solid material.
-
For purification, dissolve the crude polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with constant stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
The following table summarizes the expected range of properties for polyesters synthesized from this compound, based on data from structurally similar polyesters. Actual values will depend on the specific dicarboxylic acid used and the final molecular weight achieved.
| Property | Expected Value Range | Analytical Technique |
| Number Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | 0 - 40 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tₘ) | 50 - 100 °C (if crystalline) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Tₔ) | > 300 °C | Thermogravimetric Analysis (TGA) |
Characterization of the Synthesized Polyester
A thorough characterization of the synthesized polyester is crucial to understand its structure and properties.
Protocol 2: Polymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the polyester, verify the incorporation of both monomers, and determine the end-groups.
2. Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran or chloroform).
-
Analyze the sample using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
3. Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the polymer into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (Tₙ) of the polyester.
4. Thermogravimetric Analysis (TGA):
-
Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) while monitoring its weight loss as a function of temperature. This will determine the thermal stability and decomposition temperature (Tₔ) of the polymer.
Visualizations
Caption: Experimental workflow for the melt polymerization of this compound.
Caption: Polycondensation reaction of this compound and adipic acid.
Application Notes and Protocols for the Analysis of 2,2-Dimethylbutane-1,4-diol Based Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of polymeric materials synthesized using 2,2-Dimethylbutane-1,4-diol as a monomer. The techniques described herein are fundamental for understanding the chemical structure, molecular weight distribution, thermal properties, and potential biocompatibility of these novel materials.
Structural Characterization
The precise chemical structure of a polymer is paramount to its function and properties. Spectroscopic techniques are invaluable tools for elucidating the molecular architecture of this compound based polyesters and polyurethanes.
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. For materials based on this compound, FTIR is essential for confirming the formation of ester or urethane linkages during polymerization and for identifying the presence of unreacted hydroxyl or isocyanate groups. The presence of the gem-dimethyl group on the diol backbone may influence the position and shape of characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation:
-
Films: Thin polymer films can be cast from a suitable solvent (e.g., tetrahydrofuran, chloroform) directly onto a salt plate (e.g., KBr, NaCl) or analyzed directly if sufficiently thin.
-
Solids: Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which allows for direct measurement with minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the infrared beam.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, averaging a minimum of 32 scans with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify characteristic absorption bands for functional groups expected in the polymer structure.
-
Expected Spectral Features:
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| O-H stretch (hydroxyl end-groups) | 3500 - 3200 | Presence of unreacted diol or polymer end-groups. |
| N-H stretch (urethane) | 3400 - 3200 | Formation of urethane linkage. |
| C-H stretch (aliphatic) | 3000 - 2850 | Characteristic of the polymer backbone. |
| C=O stretch (ester) | 1750 - 1735 | Formation of ester linkage. |
| C=O stretch (urethane) | 1730 - 1700 | Formation of urethane linkage. |
| N-H bend (urethane) | 1540 - 1510 | Confirmation of urethane bond. |
| C-O stretch (ester/ether) | 1300 - 1000 | Characteristic of the polymer backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), allowing for the unambiguous determination of the polymer's microstructure, including monomer incorporation, end-group analysis, and stereochemistry. For polymers of this compound, ¹H NMR can be used to quantify the ratio of different monomer units in copolymers and to estimate the number-average molecular weight (Mn) by comparing the integrals of end-group protons to those of the repeating units.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the polymer sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative analysis.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in different chemical environments.
-
Assign peaks to specific protons and carbons in the polymer repeating unit and end-groups based on their chemical shifts and coupling patterns.
-
Expected Chemical Shifts (¹H NMR in CDCl₃):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -C(CH₃ | ||
| )₂- | 0.8 - 1.2 | Singlet |
| -C(CH₃)₂-CH₂ -CH₂-O- | 1.5 - 1.8 | Triplet |
| -CH₂-CH₂ -O-C=O | 3.9 - 4.3 | Triplet |
| -CH₂ -O-C=O | 3.6 - 4.1 | Singlet |
Molecular Weight Distribution
The molecular weight and its distribution are critical parameters that dictate the mechanical and processing properties of a polymer.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Application Note: GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[1] The method separates polymer molecules based on their hydrodynamic volume in solution.[1] This information is crucial for quality control and for correlating polymer structure with bulk properties.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the polymer sample in the GPC mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) to a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Mobile Phase: HPLC-grade THF is commonly used for polyesters and polyurethanes. For more polar polymers, DMF with 0.01 M LiBr may be necessary.
-
Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight of the polymer (e.g., Agilent PLgel MIXED-D).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Detector: A differential refractive index (DRI) detector is commonly used. A multi-angle light scattering (MALS) detector can provide absolute molecular weights without the need for column calibration.[2]
-
-
Calibration:
-
Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Inject the standards and plot the logarithm of the molecular weight versus the elution volume.
-
-
Data Analysis:
-
Inject the polymer sample and record the chromatogram.
-
Calculate Mn, Mw, and PDI relative to the calibration standards using the GPC software.
-
Expected Results:
| Parameter | Typical Value for Polyesters/Polyurethanes | Significance |
| Mn ( g/mol ) | 10,000 - 50,000 | Influences properties like brittleness and glass transition temperature. |
| Mw ( g/mol ) | 20,000 - 100,000 | Relates to properties like tensile strength and viscosity. |
| PDI (Mw/Mn) | 1.5 - 2.5 | A measure of the breadth of the molecular weight distribution. |
Thermal Properties
The thermal behavior of a polymer determines its processing window and its performance at different temperatures.
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3] For amorphous polymers derived from the sterically hindered this compound, a clear Tg is expected, while a Tm may be absent.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan with a lid.
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting or degradation point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at 10 °C/min.
-
Perform a second heating scan at 10 °C/min to obtain a thermal history-independent measurement of Tg and Tm.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step change in the heat flow curve from the second heating scan.
-
Determine the Tm as the peak maximum of the endothermic melting peak.
-
Determine the Tc as the peak maximum of the exothermic crystallization peak during cooling.
-
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[1] This is crucial for determining the upper service temperature of the material and for understanding its degradation mechanism.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
-
Data Acquisition:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 or 20 °C/min.
-
The analysis is typically performed under an inert nitrogen atmosphere to study thermal decomposition, or under an air or oxygen atmosphere to study oxidative degradation.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition temperature (Td), which is often taken as the temperature at which 5% weight loss occurs.
-
The temperature of the maximum rate of decomposition can be determined from the peak of the derivative of the TGA curve (DTG).
-
Summary of Thermal Properties:
| Property | Description | Typical Values for Aliphatic Polyesters/Polyurethanes |
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 20 - 80 °C |
| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. May be absent in amorphous polymers. | 100 - 180 °C |
| Decomposition Temperature (Td) | Temperature at which the polymer begins to chemically degrade. | 250 - 350 °C |
Biocompatibility and Degradation
For materials intended for biomedical applications, assessing their interaction with biological systems is critical.
Application Note: The biocompatibility of this compound based materials should be evaluated according to the ISO 10993 standards.[4][5] An initial assessment often involves in vitro cytotoxicity tests to determine if the material or its degradation products have a toxic effect on cells. The degradation of these materials, particularly polyesters, can occur via hydrolysis of the ester bonds, releasing the diol and dicarboxylic acid monomers. The rate of degradation will depend on the polymer's crystallinity, molecular weight, and the surrounding environment.
Experimental Workflow for Biocompatibility Assessment:
Caption: Workflow for in vitro cytotoxicity testing of polymers.
Conceptual Signaling Pathway for Polymer Degradation Product-Induced Cytotoxicity:
Caption: Potential cytotoxicity pathway of polymer degradation products.
Disclaimer: The experimental protocols and expected data provided are based on general procedures for analogous polymer systems. Specific parameters may require optimization for materials based on this compound. It is recommended to consult relevant literature and perform preliminary experiments to establish the most suitable conditions for analysis.
References
Troubleshooting & Optimization
Technical Support Center: Polymerization with 2,2-Dimethylbutane-1,4-diol
Welcome to the technical support center for polymerization reactions involving 2,2-Dimethylbutane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a monomer in polymerization?
The main challenge in polymerizing this compound stems from the steric hindrance caused by the two methyl groups on the α-carbon to one of the hydroxyl groups. This steric bulk can significantly reduce the reactivity of the hydroxyl groups, leading to several common issues:
-
Low Polymer Yield and Molecular Weight: The reduced reactivity often results in incomplete polymerization, leading to lower yields and polymers with a low degree of polymerization. Achieving high molecular weight polyesters, for instance, can be particularly challenging.
-
Slow Reaction Kinetics: The esterification or etherification reactions required for polymerization proceed at a slower rate compared to less hindered diols like 1,4-butanediol.
-
Need for Harsh Reaction Conditions: To overcome the low reactivity, higher temperatures and pressures, along with more aggressive catalysts, may be necessary. However, these conditions can lead to undesirable side reactions.
-
Side Reactions: At elevated temperatures, side reactions such as dehydration of the diol or degradation of the polymer backbone can occur, leading to discoloration and a broader molecular weight distribution.
Q2: How does the structure of this compound compare to other diols, and how does this affect polymerization?
This compound is structurally similar to neopentyl glycol (2,2-dimethylpropane-1,3-diol). Both possess a quaternary carbon with two methyl groups, which imparts significant steric hindrance. This is in contrast to linear diols like 1,4-butanediol, where the hydroxyl groups are readily accessible. This structural difference is a key determinant of reactivity in polycondensation reactions. The bulky nature of this compound can disrupt chain packing, potentially leading to more amorphous polymers compared to those derived from linear diols.
Q3: What type of catalysts are recommended for the polymerization of sterically hindered diols like this compound?
For sterically hindered diols, the choice of catalyst is critical. While common polyesterification catalysts like tin(II) octoate or titanium(IV) isopropoxide can be used, more active catalysts or co-catalyst systems may be required. Some recommendations include:
-
Strong Acid Catalysts: p-Toluenesulfonic acid (p-TSA) can be effective in promoting esterification, though it can sometimes cause side reactions at high temperatures.
-
Organotin Catalysts: Dibutyltin oxide (DBTO) is another option that can be effective, sometimes in combination with other catalysts.
-
Titanium-based Catalysts: While their activity might be hampered by the steric hindrance, certain titanium catalysts, potentially in higher concentrations or at elevated temperatures, can be employed.
-
Enzyme Catalysis: For certain applications, enzymatic catalysis (e.g., using lipases) can offer a milder reaction route, potentially reducing side reactions, though reaction times may be longer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | 1. Incomplete reaction due to steric hindrance. 2. Inefficient removal of condensation byproducts (e.g., water). 3. Sub-optimal catalyst activity. 4. Impurities in monomers. | 1. Increase reaction time and/or temperature gradually. 2. Apply high vacuum during the polycondensation stage to effectively remove byproducts. 3. Increase catalyst concentration or switch to a more active catalyst (see FAQs). 4. Ensure high purity of this compound and the co-monomer. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Side reactions such as chain scission or branching at high temperatures. 2. Non-stoichiometric ratio of monomers. | 1. Optimize reaction temperature to balance reactivity and side reactions. Consider a two-stage polymerization with a lower temperature for the initial esterification and a higher temperature for polycondensation. 2. Carefully control the stoichiometry of the diol and diacid/diacyl chloride. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation of the polymer at high reaction temperatures. 2. Oxidation of the polymer or monomers. | 1. Lower the polymerization temperature if possible, or reduce the reaction time at high temperatures. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Consider adding a small amount of an antioxidant or thermal stabilizer. |
| Low Polymer Yield | 1. Incomplete conversion of monomers. 2. Loss of volatile monomers or byproducts during the reaction. | 1. Increase reaction time and ensure efficient mixing. 2. Use a well-sealed reactor setup with a condenser to prevent the loss of reactants. For highly volatile co-monomers, a pressure reactor might be necessary. |
Experimental Protocols
Protocol 1: Melt Polycondensation for Polyester Synthesis
This protocol describes a typical two-stage melt polycondensation for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound (high purity)
-
Adipic acid (high purity)
-
Catalyst (e.g., Dibutyltin oxide - DBTO)
-
Nitrogen or Argon gas supply
-
High vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the reactor with equimolar amounts of this compound and adipic acid.
-
Add the catalyst (e.g., 0.1 mol% DBTO relative to the diacid).
-
Purge the reactor with inert gas for at least 30 minutes to remove oxygen.
-
Heat the mixture to 180-200°C under a slow stream of inert gas with mechanical stirring.
-
Maintain these conditions for 2-4 hours, or until the collection of water in the condenser ceases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (e.g., down to <1 mbar) over a period of 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the reaction mixture will increase significantly.
-
Monitor the reaction progress by measuring the torque of the stirrer or by taking samples for molecular weight analysis.
-
Once the desired molecular weight is achieved, cool the reactor to room temperature under an inert atmosphere.
-
The resulting polymer can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).
-
Quantitative Data Summary
The following table provides hypothetical, yet plausible, data based on trends observed for sterically hindered diols, illustrating the effect of reaction conditions on the properties of a polyester synthesized from this compound and adipic acid.
| Run | Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Appearance |
| 1 | Tin(II) octoate (0.1 mol%) | 220 | 4 | 8,000 | 2.1 | Light yellow |
| 2 | DBTO (0.1 mol%) | 220 | 4 | 12,000 | 1.9 | Pale yellow |
| 3 | DBTO (0.1 mol%) | 240 | 4 | 15,000 | 2.3 | Yellow |
| 4 | DBTO (0.1 mol%) | 220 | 8 | 18,000 | 2.0 | Pale yellow |
| 5 | p-TSA (0.2 mol%) | 200 | 6 | 10,000 | 2.5 | Yellow-brown |
Visualizations
Experimental Workflow for Polyester Synthesis
Caption: A typical two-stage melt polycondensation workflow.
Troubleshooting Logic for Low Molecular Weight
Caption: Troubleshooting guide for achieving higher molecular weight.
Side reactions in the synthesis of 2,2-Dimethylbutane-1,4-diol polyesters
Technical Support Center: Polyester Synthesis
Topic: Side Reactions in the Synthesis of 2,2-Dimethylbutane-1,4-diol Polyesters
Welcome to the technical support center for polyester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of polyesters using this compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a desirable but challenging monomer for polyester synthesis?
A1: this compound, a neopentyl-type diol, is valued for the high thermal and hydrolytic stability it imparts to the resulting polyester. The gem-dimethyl group shields the ester linkages from hydrolysis and prevents certain thermal degradation pathways. However, this same steric hindrance around the hydroxyl groups can lead to lower reactivity compared to linear diols like 1,4-butanediol, often requiring more forcing conditions (higher temperatures or more active catalysts) which can, in turn, promote side reactions.[1][2][3][4]
Q2: What are the most common side reactions observed during polyesterification with sterically hindered diols?
A2: The primary side reactions of concern are intermolecular etherification (leading to ether linkages in the polymer backbone), thermal degradation at high temperatures, and potential cyclization, although the latter is less common for this specific diol compared to others. These reactions can lead to polymers with lower than expected molecular weights, discoloration, and altered physical properties.[5][6]
Q3: How does the choice of catalyst affect the synthesis and potential side reactions?
A3: The catalyst plays a crucial role. Strong Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) can be effective at promoting esterification but are also known to strongly promote ether formation as a side reaction.[5] Organometallic catalysts, such as those based on tin, titanium, or zinc, are often preferred as they can provide a good balance between promoting polymerization and minimizing side reactions.[5][7][8] For instance, zinc acetate has been shown to be less prone to causing etherification than Brønsted acids in similar systems.[5]
Q4: My final polymer is discolored (yellow or brown). What is the likely cause?
A4: Discoloration is typically a sign of thermal degradation. This can happen if the polymerization temperature is too high or if the reaction is held at an elevated temperature for too long. The presence of oxygen can also contribute to thermo-oxidative degradation and color formation. Ensuring a complete inert atmosphere (e.g., high-purity nitrogen or argon) and carefully controlling the temperature profile are critical to prevent this.
Q5: The molecular weight of my polyester is lower than expected, even at high conversion. What could be the issue?
A5: Low molecular weight is a common problem and can stem from several sources:
-
Stoichiometric Imbalance: An inexact 1:1 molar ratio of diol to diacid is critical. Any deviation limits the maximum achievable molecular weight.
-
Side Reactions: Ether formation consumes diol monomers, disrupting the stoichiometry and acting as a chain-terminating event if a di-ether is formed and removed.[5]
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction. Failure to efficiently remove the water byproduct will prevent the reaction from proceeding to high molecular weight polymers.[9][10][11]
-
Low Reactivity: The inherent low reactivity of the sterically hindered diol may require longer reaction times or higher temperatures to achieve the target molecular weight.[1][12][13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or Molecular Weight | 1. Imprecise Stoichiometry: Molar ratio of diol:diacid is not exactly 1:1.2. Etherification: Catalyst or temperature is promoting ether formation.3. Incomplete Reaction: Insufficient reaction time or temperature.4. Poor Water Removal: Vacuum is insufficient or system has leaks. | 1. Carefully weigh all monomers. Consider using a slight excess of the more volatile monomer (diol) initially to account for losses.2. Switch from a Brønsted acid to an organometallic catalyst (e.g., Sn(Oct)₂, Ti(OBu)₄). Lower the polycondensation temperature.[5]3. Increase polycondensation time. Monitor viscosity or torque to determine when the reaction has plateaued.4. Check vacuum pump and all seals. Ensure efficient stirring to increase surface area for water evaporation.[11] |
| Gel Formation in Reactor | 1. Cross-linking Reactions: Can occur with certain diacids (e.g., unsaturated diacids like itaconic acid) under thermal stress.2. High Catalyst Concentration: Excessive catalyst can sometimes promote side reactions leading to branching. | 1. If using unsaturated diacids, lower the reaction temperature and consider adding a polymerization inhibitor.2. Reduce catalyst concentration to the recommended level (typically 100-500 ppm). |
| Polymer Discoloration (Yellow/Brown) | 1. Thermal Degradation: Reaction temperature is too high.2. Oxidation: Presence of oxygen in the reactor. | 1. Reduce the temperature of the final polycondensation stage. Minimize the time the polymer spends at maximum temperature.2. Ensure a robust inert gas purge before heating and maintain a slight positive pressure or high vacuum throughout the reaction. |
| Inconsistent Batch-to-Batch Results | 1. Monomer Purity: Water or other impurities in monomers can affect stoichiometry and reactivity.2. Process Control: Variations in temperature ramp rates, final vacuum level, or stirring speed. | 1. Use high-purity monomers. Dry monomers under vacuum before use if necessary.2. Implement a standardized, automated protocol for heating, vacuum application, and stirring to ensure reproducibility. |
Visualizing Reaction and Troubleshooting Pathways
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common experimental issues.
Caption: Main and side reaction pathways in the synthesis of this compound polyesters.
Caption: A logical workflow for troubleshooting common issues in polyester synthesis experiments.
Experimental Protocol: Melt Polycondensation
This protocol describes a general two-stage melt polycondensation for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., Adipic Acid).
Materials:
-
This compound (high purity)
-
Adipic Acid (high purity)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate, ~300 ppm relative to final polymer weight)
-
Antioxidant (optional, e.g., Irganox 1010, ~0.1 wt%)
Equipment:
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet with a condenser.
-
Heating mantle or oil bath with a programmable temperature controller.
-
Vacuum pump capable of reaching <1 mbar.
Procedure:
Stage 1: Esterification (Direct Esterification)
-
Reactor Setup: Charge the reactor with equimolar amounts of this compound and adipic acid. For example, 1.00 mole of diol and 1.00 mole of diacid.
-
Inerting: Add the catalyst and optional antioxidant. Seal the reactor and purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow nitrogen flow.
-
Heating: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill from the reaction mixture as the esterification proceeds.
-
Monitoring: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. The mixture should become clear and homogenous.
Stage 2: Polycondensation
-
Temperature Increase: Gradually increase the temperature to 210-230°C. The specific temperature should be as low as possible while maintaining a molten, stirrable state to minimize thermal degradation.[6]
-
Vacuum Application: Once the target temperature is reached, slowly and carefully apply vacuum. Reduce the pressure stepwise from atmospheric pressure down to <1 mbar over the course of 1-2 hours. This slow reduction prevents excessive foaming as the remaining water and excess diol are removed.
-
Monitoring Polymerization: The viscosity of the melt will increase significantly as the molecular weight builds. This can be observed by the increase in torque on the mechanical stirrer.
-
Completion: Continue the reaction under high vacuum and at temperature for another 2-4 hours, or until the desired viscosity/stirrer torque is achieved, indicating that the molecular weight is no longer increasing.
-
Shutdown: Release the vacuum by backfilling with nitrogen. Cool the reactor and extrude or remove the resulting polymer. Characterize the polymer for molecular weight, thermal properties (DSC), and structure (NMR).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polymerization of 2,2-Dimethylbutane-1,4-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 2,2-Dimethylbutane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is suitable for this compound?
This compound, having two primary alcohol functional groups, is best suited for step-growth polymerization, specifically polycondensation. This typically involves reacting the diol with a dicarboxylic acid (or its derivative, like a dimethyl ester) to form a polyester. Addition polymerization is not suitable as the monomer lacks a carbon-carbon double bond[1].
Q2: How does the structure of this compound impact the properties of the resulting polymer?
The gem-dimethyl group on the polymer backbone introduces steric hindrance. Compared to a linear diol like 1,4-butanediol, this branching disrupts regular chain packing, leading to a more amorphous polymer with potentially lower crystallinity and melting point, but a higher glass transition temperature[2]. This can influence the polymer's mechanical properties and degradation rate.
Q3: Why is achieving a high molecular weight for my polymer difficult?
Low molecular weight is a common issue in polycondensation and can be attributed to several factors[3][4]:
-
Imprecise Stoichiometry: A precise 1:1 molar ratio of diol to dicarboxylic acid is crucial. Any excess of one monomer will limit the chain length[4].
-
Monomer Impurities: Impurities can act as chain terminators, preventing further polymer growth[3].
-
Inefficient Water Removal: The water produced during esterification must be efficiently removed to drive the reaction equilibrium towards polymer formation.
-
Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion[3].
Q4: What catalysts are recommended for this type of polymerization?
Catalysts are essential to accelerate the reaction rate at manageable temperatures[4]. Common catalysts for polyesterification include:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA) or inorganic acids like phosphoric acid can be effective[4][5].
-
Organometallic Catalysts: Titanium alkoxides (e.g., titanium(IV) butoxide) and tin compounds (e.g., tin(II) octoate) are widely used[4].
-
Enzymatic Catalysts: Lipases, such as from Candida antarctica (CALB), offer a milder, more sustainable alternative, though reaction rates may be slower[3][6][7].
Q5: Should I be concerned about thermal degradation?
Yes. While high temperatures are needed to maintain a molten state and ensure a sufficient reaction rate, excessive temperatures can cause thermal degradation of the polymer. This leads to discoloration (yellowing or browning) and potential chain scission, which lowers the molecular weight[3][4]. It is crucial to find an optimal temperature range for both the esterification and polycondensation stages.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Molecular Weight of Final Polymer | 1. Incorrect Stoichiometry: Inaccurate measurement of monomers.[4] 2. Monomer Impurity: Presence of monofunctional impurities acting as chain terminators.[3] 3. Inefficient Water/Methanol Removal: Poor vacuum or inefficient distillation during polycondensation. 4. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.[3] 5. Catalyst Deactivation: The catalyst is not active or used at too low a concentration.[3] | 1. Verify Stoichiometry: Use high-precision balances. Consider a slight excess of the diol (e.g., 1.05:1) to compensate for potential loss if it is volatile at reaction temperatures. 2. Ensure Monomer Purity: Use high-purity (≥99%) monomers. If purity is uncertain, purify the this compound and the diacid before use. 3. Improve Removal of Byproducts: Ensure a high vacuum (<1 Torr) is achieved during the polycondensation stage. Use an efficient stirring mechanism to increase the surface area of the melt.[4] 4. Optimize Conditions: Increase the reaction time or temperature in increments. Monitor the viscosity of the melt; a significant increase indicates polymer chain growth. 5. Check Catalyst: Use a fresh, properly stored catalyst. Empirically determine the optimal catalyst concentration for your system. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal Degradation: The reaction temperature is too high, or the polymer is held at a high temperature for too long.[3][4] 2. Oxidation: Presence of oxygen in the reactor at high temperatures.[4] 3. Catalyst Residue: Some catalysts, particularly certain titanium-based ones, can cause discoloration.[4] | 1. Reduce Temperature/Time: Lower the final polycondensation temperature or reduce the reaction time. Ensure the temperature probe provides an accurate reading of the melt temperature. 2. Maintain Inert Atmosphere: Thoroughly purge the reactor with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure during the initial esterification stage.[4] 3. Optimize Catalyst: Use the minimum effective catalyst concentration or consider a different catalyst that is less prone to causing discoloration. |
| Inconsistent Polymer Properties | 1. Broad Molecular Weight Distribution: Side reactions, such as chain scission or branching, are occurring.[4] 2. Inhomogeneous Reaction Mixture: Poor mixing of monomers and catalyst. | 1. Refine Reaction Conditions: Optimize temperature and time to minimize exposure to harsh conditions that could induce side reactions. 2. Ensure Efficient Stirring: Use an appropriate mechanical stirrer that can handle the increasing viscosity of the polymer melt to ensure a homogeneous reaction. |
Data Presentation
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Purpose & Key Considerations |
| Temperature | 160 - 190 °C | 190 - 230 °C | Must be high enough to keep reactants molten and remove water/methanol, but low enough to prevent degradation.[4][5] |
| Pressure | Atmospheric (with N₂ flow) | High Vacuum (< 1 Torr) | Atmospheric pressure with inert gas protects from oxidation. High vacuum is critical to remove byproducts and drive polymerization.[4] |
| Time | 2 - 4 hours | 4 - 8 hours | Duration depends on catalyst, temperature, and desired molecular weight. Monitor byproduct removal or melt viscosity.[3][4] |
| Catalyst Conc. | 0.1 - 0.5% (w/w) | Same as Stage 1 | Concentration needs to be optimized; too little results in a slow reaction, while too much can cause side reactions and discoloration.[3][5] |
| Stirring Speed | 100 - 200 RPM | 50 - 100 RPM (increases with viscosity) | Ensures homogeneity. Speed may need to be adjusted as the viscosity of the reaction mixture increases significantly. |
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of this compound with Adipic Acid
Materials:
-
This compound (high purity, ≥99%)
-
Adipic Acid (high purity, ≥99%)
-
Catalyst (e.g., Tin(II) octoate or p-Toluenesulfonic acid)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Glass reactor vessel equipped with a mechanical stirrer, nitrogen/argon inlet, a distillation condenser with a collection flask, and a vacuum connection.
-
Heating mantle with a temperature controller and probe.
-
High-vacuum pump.
Procedure:
-
Monomer Charging and Inerting:
-
Carefully weigh and add equimolar amounts of this compound and adipic acid to the reactor.
-
Add the desired amount of catalyst (e.g., 0.2% w/w of total monomer weight).
-
Seal the reactor and purge the system thoroughly with dry nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of inert gas.
-
-
Stage 1: Esterification:
-
Begin stirring and gradually heat the reactor to 180-190°C.
-
Hold at this temperature for 2-4 hours. Water will be generated as a byproduct of the esterification reaction and should be collected in the distillation flask.
-
This stage is considered complete when the collection of water significantly slows or stops (typically after ~95% of the theoretical amount has been collected).
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 210-220°C.
-
Gradually apply a vacuum over 30-60 minutes, carefully reducing the pressure to below 1 Torr. This slow reduction prevents vigorous boiling of the oligomer melt.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase substantially as the polymer chains grow. The progress can be monitored by observing the torque on the mechanical stirrer.
-
-
Cooling and Recovery:
-
Discontinue heating and break the vacuum by backfilling the reactor with nitrogen.
-
Allow the reactor to cool to room temperature.
-
The solid polyester can be carefully removed from the reactor. It may be necessary to dissolve the polymer in a suitable solvent (e.g., hot chloroform) for removal and subsequent purification by precipitation in a non-solvent (e.g., cold methanol).
-
Visualizations
Caption: Reaction pathway for the two-stage melt polycondensation of this compound.
Caption: Experimental workflow for optimizing this compound polymerization.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Effect of steric hindrance in 2,2-Dimethylbutane-1,4-diol reactions
Welcome to the Technical Support Center for experiments involving 2,2-Dimethylbutane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique reactivity of this sterically hindered diol. The gem-dimethyl group at the C2 position significantly influences the reaction outcomes, often leading to challenges not encountered with simpler diols like 1,4-butanediol.
Core Concepts: The Impact of Steric Hindrance
The defining feature of this compound is the presence of a neopentyl-like center. This steric bulk around one of the hydroxyl groups (at C1) dramatically affects the accessibility of this site to reagents, influencing reaction rates, yields, and even the feasibility of certain transformations. Reactions that proceed smoothly with linear diols may require more forcing conditions, specialized reagents, or strategic protecting group chemistry when using this compound.
A general troubleshooting workflow for reactions involving this compound is outlined below.
Technical Support Center: 2,2-Dimethylbutane-1,4-diol Polymerization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polymers from 2,2-Dimethylbutane-1,4-diol, with a focus on achieving high molecular weight.
Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the most common causes?
A1: Low molecular weight in the polymerization of this compound is typically traced back to one of several key factors:
-
Monomer Impurity: The presence of monofunctional impurities or water can act as a chain terminator, significantly limiting polymer chain growth.
-
Stoichiometric Imbalance: In polycondensation reactions, a precise 1:1 molar ratio of the diol and the comonomer (e.g., a diacid or diisocyanate) is critical. Any deviation can lead to a lower degree of polymerization.
-
Inefficient Byproduct Removal: For condensation polymerizations, the continuous and efficient removal of the condensation byproduct (e.g., water or methanol) is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or side reactions that limit chain growth.
-
Catalyst Deactivation: The catalyst used may be impure, used in the wrong concentration, or may have deactivated over the course of the reaction.
Q2: What is the recommended purity for this compound and its comonomers for achieving high molecular weight polymers?
A2: For achieving high molecular weight polymers, a monomer purity of >99.5% is highly recommended. It is also crucial that the monomer be as dry as possible, with a water content below 100 ppm, as water can participate in side reactions that terminate chain growth.
Q3: How can I effectively remove the water byproduct during a polyesterification reaction with this compound?
A3: Effective water removal can be achieved through several methods:
-
Azeotropic Distillation: Using a solvent like toluene or xylene that forms an azeotrope with water can facilitate its removal from the reaction mixture.
-
High Vacuum: Applying a high vacuum (e.g., <1 Torr) during the later stages of the polymerization, especially at elevated temperatures, is a very effective method for removing the last traces of water and driving the reaction to completion.
-
Nitrogen Sparging: A slow, steady stream of dry, inert gas (like nitrogen or argon) bubbled through the reaction mixture can help carry away volatile byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight (Mn) | Impure Monomers | Purify this compound and comonomer by recrystallization or distillation. Ensure water content is <100 ppm. |
| Non-stoichiometric Ratio | Carefully calculate and weigh monomers to ensure a 1:1 molar ratio. Consider using a slight excess of the more volatile monomer initially to account for any loss. | |
| Inefficient Water/Byproduct Removal | Increase vacuum level (<1 Torr) and/or temperature during the final stage of polymerization. Ensure efficient stirring to maximize surface area for evaporation. | |
| Inappropriate Reaction Temperature | Optimize the reaction temperature profile. A lower temperature initially can prevent monomer loss, while a higher temperature later can drive the reaction to completion. Refer to the provided temperature program protocol. | |
| Polymer Discoloration (Yellowing) | Thermal Degradation or Oxidation | Lower the maximum reaction temperature. Ensure a continuous and sufficient flow of inert gas (e.g., Nitrogen) throughout the reaction to prevent oxidation. |
| Catalyst-Induced Side Reactions | Screen different catalysts or reduce the concentration of the current catalyst. Consider a two-stage catalyst addition. | |
| Gel Formation in the Reactor | Cross-linking Side Reactions | This can be caused by impurities or excessive temperature. Ensure high monomer purity and strictly control the reaction temperature. |
| Localized Overheating | Improve stirring efficiency to ensure uniform heat distribution throughout the reaction mixture. |
Experimental Protocols
Protocol 1: Purification of this compound
-
Initial Dissolution: Dissolve the as-received this compound in a minimal amount of hot ethyl acetate.
-
Decolorization: Add a small amount of activated carbon to the hot solution to remove colored impurities.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with celite or filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh ethyl acetate.
-
Drying: Dry the purified crystals under vacuum at a temperature slightly below their melting point (approx. 128-130°C) for at least 24 hours to remove any residual solvent and water.
Protocol 2: General Two-Stage Melt Polycondensation for High Molecular Weight Polyester
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Charging the Reactor: Charge the reactor with equimolar amounts of purified this compound and a dicarboxylic acid (e.g., adipic acid), along with the catalyst (e.g., 200 ppm of tin(II) octoate).
-
First Stage (Esterification):
-
Heat the mixture to 180°C under a slow stream of nitrogen with moderate stirring.
-
Maintain these conditions for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected in the distillation receiver.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr.
-
Increase the stirring speed to facilitate the removal of water and increase surface renewal.
-
Monitor the viscosity of the reaction mixture (e.g., by observing the torque on the stirrer).
-
Continue the reaction until the desired viscosity is reached, which typically takes an additional 3-5 hours.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed by carefully breaking the glass reactor or by dissolving the polymer in a suitable solvent if it is soluble.
-
Visual Guides
Caption: Workflow for a two-stage melt polycondensation.
Technical Support Center: Catalyst Selection for 2,2-Dimethylbutane-1,4-diol Esterification
Welcome to the technical support center for the esterification of 2,2-Dimethylbutane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this compound esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of this compound?
A1: The esterification of this compound, a sterically hindered neopentyl glycol, is typically catalyzed by strong acid catalysts. Commonly used catalysts include homogeneous acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), as well as heterogeneous solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15, Dowex 50WX2).[1][2] The choice of catalyst can influence reaction kinetics, product selectivity, and ease of purification.
Q2: Why is the esterification of this compound often a slow reaction?
A2: The reaction can be slow due to the steric hindrance around the hydroxyl groups caused by the two methyl groups on the adjacent carbon. This steric bulk can make it more difficult for the carboxylic acid to approach the hydroxyl group for the esterification reaction to occur. The formation of the monoester is generally much faster than the subsequent formation of the diester for sterically hindered diols like neopentyl glycol.[1][3]
Q3: What are the typical reaction conditions for the esterification of this diol?
A3: Typical reaction conditions involve heating the mixture of this compound, the carboxylic acid, and the catalyst. Temperatures can range from 80 to 180°C.[4][5] To drive the reaction equilibrium towards the product side, it is crucial to remove the water that is formed as a byproduct. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene, or by purging the reaction with an inert gas like nitrogen.[1][6]
Q4: Are there any common side reactions to be aware of?
A4: Yes, a potential side reaction for sterically hindered aldehydes, which can be related to the synthesis of the diol itself, is the Tishchenko reaction, which forms an ester from two aldehyde molecules.[4] During the esterification of the diol, a disproportionation reaction can also occur, where the diester and the diol react to form two molecules of the monoester.[3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of products. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the relative amounts of the diol, monoester, and diester. Nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of water in the starting materials or solvent. 4. Inefficient removal of water byproduct. | 1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Increase the reaction temperature within the stability limits of the reactants and products. 3. Ensure all reactants and solvents are anhydrous. 4. Use a Dean-Stark trap or a more efficient method for water removal. |
| Incomplete conversion to diester (stuck at monoester) | 1. Steric hindrance makes the second esterification slower. 2. Insufficient reaction time or temperature for the second esterification. 3. Reaction has reached equilibrium. | 1. This is an inherent challenge with neopentyl-type diols.[3] 2. Prolong the reaction time and/or increase the temperature. 3. Ensure efficient and continuous removal of water to shift the equilibrium towards the diester. |
| Formation of unknown byproducts | 1. Side reactions such as the Tishchenko reaction or disproportionation.[3][4] 2. Decomposition of starting materials or products at high temperatures. | 1. Optimize reaction conditions (temperature, catalyst) to minimize side reactions. 2. Consider running the reaction at a lower temperature for a longer duration. |
| Difficulty in purifying the final product | 1. Unreacted starting materials (diol and carboxylic acid) are present. 2. The product mixture contains both monoester and diester. | 1. After the reaction, wash the organic layer with a weak base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst, followed by a water wash.[5] 2. Use column chromatography or distillation to separate the monoester and diester.[5] |
Data Presentation
| Catalyst | Type | Advantages | Disadvantages | Typical Loading |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | High catalytic activity, readily available.[1] | Difficult to remove from the product, corrosive. | 1-5 mol% |
| Sulfuric acid (H₂SO₄) | Homogeneous | Very high catalytic activity, low cost.[5] | Strong dehydrating agent can cause charring, difficult to remove, corrosive. | 1-5 mol% |
| Amberlyst-15 | Heterogeneous | Easily separated from the reaction mixture by filtration, can be regenerated and reused.[1] | Lower activity compared to homogeneous catalysts, mass transfer limitations can occur. | 5-15 wt% |
| Dowex 50WX2 | Heterogeneous | Easily separable, reusable.[1] | May have lower thermal stability than other resins. | 5-15 wt% |
Experimental Protocols
Synthesis of 2,2-Dimethylbutane-1,4-diyl Diacetate
This protocol describes a general procedure for the synthesis of the diacetate ester of this compound using an acid catalyst and azeotropic removal of water.
Materials:
-
This compound
-
Acetic acid (glacial)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (1.0 eq), acetic acid (2.2-3.0 eq), and toluene (approximately 2-3 mL per gram of diol).
-
Add p-toluenesulfonic acid monohydrate (0.02-0.05 eq) to the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, or until TLC/GC analysis indicates the completion of the reaction (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: A flowchart illustrating the key steps in the esterification of this compound.
Caption: The reaction pathway for the acid-catalyzed formation of the monoester of this compound.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst [icc.journals.pnu.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Dimethylbutane-1,4-diol Based Polymers
Welcome to the technical support center for the purification of polymers derived from 2,2-Dimethylbutane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your this compound based polymer.
Issue 1: Polymer fails to precipitate or forms an oily substance.
-
Question: I'm trying to purify my polymer by precipitation, but instead of a solid, I'm getting an oily substance, or it remains in solution. What should I do?
-
Answer: This is a common issue that can be resolved by adjusting your solvent system and precipitation technique.
-
Inadequate Non-Solvent: The chosen non-solvent may have some miscibility with your polymer. Try a more non-polar solvent if you are using a polar solvent for dissolution, and vice-versa.
-
Concentration is Too High: A highly concentrated polymer solution can hinder effective precipitation. Try diluting your initial polymer solution.[1]
-
Slow Addition and Stirring: Add the polymer solution dropwise into a vigorously stirred non-solvent.[1] This ensures rapid dispersion and promotes the formation of a solid precipitate.
-
Temperature: Cooling the non-solvent in an ice bath before and during precipitation can enhance the insolubility of the polymer and promote solidification.
-
Issue 2: Low yield of purified polymer after precipitation.
-
Question: After precipitating and drying my polymer, the final yield is significantly lower than expected. What could be the cause?
-
Answer: Low yields can result from several factors during the precipitation and recovery process.
-
Polymer Solubility: A portion of your polymer, particularly lower molecular weight fractions, might be soluble in the non-solvent. Consider using a different non-solvent or a mixture of non-solvents to minimize this.
-
Insufficient Non-Solvent: Ensure you are using a sufficient volume of non-solvent, typically 5 to 10 times the volume of your polymer solution, to ensure complete precipitation.[2]
-
Precipitation of Oligomers: If the issue is the removal of low molecular weight oligomers, fractional precipitation might be necessary. This involves gradually adding the non-solvent to precipitate higher molecular weight fractions first.[1][]
-
Issue 3: Residual monomer or catalyst detected in the final polymer product.
-
Question: My final polymer product still shows traces of unreacted this compound monomer or catalyst. How can I remove these small molecule impurities?
-
Answer: The removal of small molecule impurities is a critical step in achieving a high-purity polymer.
-
Reprecipitation: Repeating the precipitation process 2-3 times is a highly effective method for removing trapped small molecules.[1][4]
-
Washing: Thoroughly wash the precipitated polymer with the non-solvent to remove surface impurities.[2]
-
Dialysis: For water-soluble polymers, dialysis can be an effective technique to remove small molecules.[1][][5]
-
Soxhlet Extraction: If the polymer is insoluble in a solvent that dissolves the impurities, Soxhlet extraction can be a powerful purification method.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying polymers based on this compound?
A1: The most common and effective methods for purifying these types of polymers include:
-
Precipitation: This is the most widely used technique, involving the dissolution of the polymer in a good solvent followed by the addition of a non-solvent to cause the polymer to precipitate out.[2][]
-
Recrystallization: For semi-crystalline polymers, recrystallization can be an effective method to achieve high purity.[2][7]
-
Column Chromatography: Techniques like size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can separate polymers based on their molecular size, effectively removing residual monomers and oligomers.[2][4][8]
-
Extraction: Liquid-liquid extraction can be used to remove soluble impurities from a polymer solution.[2][]
Q2: How do I select an appropriate solvent and non-solvent for precipitation?
A2: The key is to find a "good" solvent that readily dissolves your polymer and a "non-solvent" (or "anti-solvent") in which your polymer is insoluble. The two solvents must be miscible. For polyesters, which are a likely polymer type from this compound, common good solvents include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Common non-solvents include methanol, ethanol, hexane, and water. The choice will depend on the specific properties of your polymer.
Q3: Can I use column chromatography to purify my polymer?
A3: Yes, column chromatography, particularly size-exclusion chromatography (SEC) or gel permeation chromatography (GPC), is a powerful tool for polymer purification.[2][8] It separates molecules based on their size in solution, allowing for the removal of low molecular weight impurities like residual monomers and catalysts.[2]
Q4: My polymer seems to be degrading during purification. How can I prevent this?
A4: Polymer degradation during purification can be caused by harsh solvents, elevated temperatures, or exposure to air and light.
-
Use Milder Solvents: If you suspect the solvent is causing degradation, explore alternative, less aggressive solvents.
-
Lower Temperatures: Perform purification steps at the lowest practical temperature.
-
Inert Atmosphere: If your polymer is sensitive to oxidation, conduct the purification under an inert atmosphere like nitrogen or argon.[2]
Data Presentation
Table 1: Solvent Systems for Polymer Precipitation
| Polymer Type | Good Solvent | Non-Solvent | Typical Volume Ratio (Solvent:Non-Solvent) |
| Polyester | Dichloromethane (DCM) | Methanol | 1:10 |
| Polyester | Tetrahydrofuran (THF) | Hexane | 1:10 |
| Polyether | Chloroform | Methanol | 1:10 |
| Polyurethane | Dimethylformamide (DMF) | Water | 1:5 |
Note: These are general recommendations. The optimal solvent system for your specific polymer may vary.
Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a suitable solvent to a concentration of approximately 5-10% (w/v). Stir the solution until the polymer is completely dissolved.[2]
-
Precipitation: In a separate beaker, add a volume of a suitable non-solvent that is 5-10 times the volume of the polymer solution. Vigorously stir the non-solvent.[2]
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.[2]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer on the filter with fresh non-solvent to remove any remaining impurities. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Polymer Purification by Recrystallization
-
Solvent Selection: Choose a solvent that dissolves the polymer at an elevated temperature but in which it is sparingly soluble at room temperature.[7]
-
Dissolution: Place the crude polymer in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture while stirring until the polymer dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[2]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Workflow for polymer purification by precipitation.
Caption: Decision tree for troubleshooting polymer precipitation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Preventing degradation during 2,2-Dimethylbutane-1,4-diol polymerization
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and frequently asked questions for preventing degradation during the polymerization of 2,2-Dimethylbutane-1,4-diol. The unique sterically hindered structure of this diol can influence reaction kinetics and degradation pathways, requiring careful control of polymerization conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation during polyesterification of this compound? A1: The primary causes of degradation are thermal, oxidative, and hydrolytic pathways.[1]
-
Thermal Degradation: Occurs when the polymer is exposed to excessively high temperatures for prolonged periods, leading to chain scission and reduced molecular weight.[2]
-
Oxidative Degradation: The presence of oxygen at high temperatures can cause the formation of chromophores, leading to discoloration (e.g., yellowing or browning) and chain cleavage.[2][3]
-
Hydrolytic Degradation: As polyesterification is a condensation reaction that produces water, inefficient removal of this byproduct can lead to the reverse reaction (hydrolysis), breaking ester linkages and limiting the polymer's molecular weight.[1][4]
Q2: My final polyester is yellow or brown. What is the likely cause and how can I prevent it? A2: Discoloration is most often a sign of oxidative degradation or side reactions caused by excessive heat.[2] To prevent this, ensure a thoroughly inert atmosphere is maintained throughout the reaction by purging the system with dry nitrogen or argon before heating.[2] Also, consider reducing the final polycondensation temperature or reaction time. Certain catalysts, particularly some titanium-based ones, can also cause discoloration at high temperatures.[2]
Q3: How can I achieve a high molecular weight polyester without causing degradation? A3: Achieving a high molecular weight is a balancing act between providing enough energy to drive the reaction and avoiding conditions that cause degradation.[2] Key strategies include:
-
Two-Stage Process: Employ an initial esterification stage at a lower temperature to generate oligomers, followed by a higher temperature polycondensation stage under a high vacuum to efficiently remove the water byproduct and excess diol.[2][5]
-
Efficient Byproduct Removal: The application of a high vacuum (<1 Torr) during the polycondensation stage is critical for shifting the equilibrium towards polymer formation.[2]
-
Stoichiometric Balance: Ensure an accurate molar ratio of diol to diacid. A slight excess of the diol may be used initially to compensate for any loss during the high-temperature vacuum stage.[6]
-
Optimal Catalyst Concentration: Use the minimum effective amount of a suitable catalyst to accelerate the reaction, thereby reducing the required time at high temperatures.[2]
Q4: What type of catalyst is recommended, and how does it impact potential degradation? A4: Common catalysts for polyesterification include tin compounds (e.g., tin(II) octoate), titanium alkoxides (e.g., titanium(IV) butoxide), and acid catalysts like p-toluenesulfonic acid (p-TSA).[2][7] While effective, some catalysts can promote side reactions or discoloration if used at high concentrations or temperatures.[2] It is crucial to optimize the catalyst concentration for your specific system. For instance, an excessive concentration of a titanium catalyst can sometimes lead to a loss of activity through hydrolysis from the water generated during the reaction.[8]
Q5: Can I use stabilizers or antioxidants during the polymerization process? A5: Yes, incorporating stabilizers can be an effective strategy. Hindered phenolic antioxidants are often used to protect polyols and polyesters against oxidative degradation. These stabilizers can be added to the reaction mixture to prevent discoloration and other degradation effects, particularly during the high-temperature polycondensation stage.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound.
Problem: Low Molecular Weight of Final Polymer
A low molecular weight is a frequent challenge in step-growth polymerization.[2] The degree of polymerization is highly sensitive to reaction conditions and monomer purity.
Troubleshooting Workflow: Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
| Potential Cause | Recommended Solution |
| Inefficient Water Removal | Improve the vacuum system to ensure pressure is below 1 Torr. Check for any leaks in the reactor setup. Increase the stirring speed to maximize the surface area of the melt for efficient evaporation of byproducts.[2] |
| Non-Stoichiometric Monomer Ratio | Carefully verify the purity of the this compound and the diacid. Ensure highly accurate weighing to achieve a 1:1 molar ratio. A slight excess (e.g., 25-50%) of the diol can be used to compensate for its volatility under vacuum.[6] |
| Thermal Degradation / Chain Scission | The polymer is being held at too high a temperature for too long.[2] Reduce the final polycondensation temperature or the total reaction time. Ensure the temperature probe is accurately measuring the melt temperature. |
| Insufficient Reaction Time or Catalyst Activity | The reaction may not have proceeded to completion. Extend the reaction time at the polycondensation stage. Verify the activity and concentration of the catalyst. |
Problem: Polymer Discoloration (Yellow, Brown, or Gray)
Discoloration indicates that unwanted side reactions or degradation have occurred, which can compromise the polymer's properties.
Troubleshooting Workflow: Polymer Discoloration
Caption: Troubleshooting workflow for polymer discoloration.
| Potential Cause | Recommended Solution |
| Oxidation | The presence of oxygen in the reactor at high temperatures is a primary cause of discoloration.[2] Ensure the system is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating. Maintain a slight positive pressure of the inert gas during the initial esterification stage. |
| Thermal Degradation | Holding the reaction mixture at an excessively high temperature can initiate degradation pathways that produce colored byproducts.[2] Optimize the reaction temperature and time to the minimum required for achieving the target molecular weight. |
| Catalyst-Induced Side Reactions | Certain catalysts can cause discoloration at high temperatures.[2] Use the minimum effective catalyst concentration. If discoloration persists, consider screening different types of catalysts (e.g., switching from a titanium-based to a tin-based catalyst). |
| Impure Monomers | Impurities in the this compound or the comonomer (diacid/diester) can act as initiators for degradation reactions. Ensure high purity of all reactants before starting the polymerization. |
Experimental Protocols
General Protocol for Two-Stage Melt Polycondensation
This protocol describes a general method for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., adipic acid or sebacic acid).
Materials and Equipment:
-
Three-necked reaction vessel
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Inert gas (Nitrogen or Argon) inlet
-
Vacuum pump
-
Heating mantle with temperature controller
-
This compound
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (e.g., 0.1-0.5% w/w H₃PO₄/H₂SO₄ or tin(II) octoate).[6]
Methodology:
-
Reactor Setup and Purging:
-
Charge the reaction vessel with the dicarboxylic acid, this compound (a molar ratio of 1:1.25 to 1:1.5 is often optimal to account for diol loss), and the catalyst.[6]
-
Assemble the reactor with the stirrer and distillation apparatus.
-
Seal the reactor and purge the system with dry nitrogen or argon for at least 30 minutes to completely remove oxygen.[2]
-
-
Stage 1: Esterification:
-
Begin stirring and gradually heat the reactor to ~190°C under a slow, positive flow of inert gas.[2][6]
-
Hold at this temperature for 2.5-4 hours. During this stage, water is generated and should be collected in the distillation flask.[2]
-
The esterification is considered nearly complete when the collection of water slows significantly (typically 95-99% of the theoretical amount).[2]
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 200-220°C.
-
Gradually apply a vacuum over 30-60 minutes, carefully reducing the pressure to below 1 Torr. This prevents vigorous boiling of the oligomer melt.[2]
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight builds. This can be monitored by the torque on the mechanical stirrer.[2]
-
-
Cooling and Recovery:
-
Once the desired viscosity is reached, discontinue heating.
-
Break the vacuum by backfilling the reactor with inert gas.[2]
-
Allow the reactor to cool to room temperature. The solid polyester can then be carefully removed. It may be necessary to dissolve the polymer in a suitable solvent (e.g., hot chloroform) for removal and subsequent purification by precipitation in a non-solvent like cold methanol.[2][5]
-
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |
| Temperature | 190°C[6] | 200 - 220°C[2] |
| Pressure | Atmospheric (with N₂ flow)[2] | < 1 Torr (High Vacuum)[2] |
| Duration | 2.5 - 4 hours[2] | 4 - 8 hours[2] |
| Primary Byproduct Removed | Water[2] | Water, excess diol[5] |
Polymerization and Degradation Pathways
The following diagram illustrates the desired polymerization reaction and the key degradation pathways to avoid.
Caption: Simplified reaction scheme showing the desired polyesterification pathway versus common degradation routes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscientific.org [iscientific.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallinity Control of 2,2-Dimethylbutane-1,4-diol Polyesters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the crystallinity of polyesters synthesized using 2,2-Dimethylbutane-1,4-diol. This guide includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and processing of this compound polyesters.
| Problem | Potential Causes | Solutions |
| Low Polymer Molecular Weight | 1. Inefficient Removal of Byproducts: The polycondensation reaction is an equilibrium process. The buildup of condensation byproducts (e.g., water or methanol) can inhibit the forward reaction, preventing the formation of long polymer chains. 2. Steric Hindrance: The bulky gem-dimethyl groups on this compound can sterically hinder the reaction, leading to slower polymerization rates and lower final molecular weights. 3. Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of the diol and diacid monomers will limit the chain growth. 4. Reaction Time Too Short: Insufficient reaction time will not allow the polymerization to proceed to completion. | 1. Apply High Vacuum: Ensure a high vacuum is applied during the polycondensation stage to efficiently remove volatile byproducts. 2. Increase Reaction Temperature and Time: A higher temperature can help overcome the activation energy barrier caused by steric hindrance. Extending the reaction time will allow the reaction to proceed further. 3. Precise Monomer Measurement: Accurately weigh the monomers to ensure a stoichiometric balance. 4. Monitor Viscosity: Continuously monitor the viscosity of the reaction mixture. A significant increase in viscosity is indicative of molecular weight build-up. |
| Resulting Polyester is Amorphous When Semi-Crystalline is Desired | 1. Rapid Cooling (Quenching): Fast cooling from the melt does not provide sufficient time for the polymer chains to organize into crystalline structures. 2. Inherent Chain Rigidity and Bulkiness: The gem-dimethyl groups on the diol restrict chain mobility and disrupt packing, making crystallization inherently difficult.[1] | 1. Controlled Cooling/Annealing: Implement a slow, controlled cooling ramp from the melt. Alternatively, anneal the polymer by holding it at a temperature between its glass transition temperature (Tg) and melting temperature (Tm) for an extended period.[2] 2. Copolymerization with a Linear Diol: Introducing a linear diol, such as 1,4-butanediol, into the polymer backbone can reduce the overall steric hindrance and facilitate crystallization. |
| Inconsistent Thermal Properties (Tg, Tm) | 1. Variable Molecular Weight: Inconsistent molecular weight between batches will lead to variations in thermal properties. 2. Broad Molecular Weight Distribution: A wide distribution of chain lengths can result in a broader melting range and a less defined glass transition. 3. Presence of Unreacted Monomers: Residual monomers can act as plasticizers, lowering the glass transition temperature. | 1. Standardize Synthesis Protocol: Strictly control all reaction parameters, including temperature, time, and vacuum level, to ensure batch-to-batch consistency in molecular weight. 2. Optimize Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence the molecular weight distribution. 3. Purify the Polymer: Purify the synthesized polyester by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomers and low molecular weight oligomers. |
| Polymer Discoloration (Yellowing) | 1. Thermal Degradation: Prolonged exposure to high temperatures during polymerization can cause thermal degradation of the polymer. 2. Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration. 3. Catalyst Residue: Some catalysts can cause discoloration at elevated temperatures. | 1. Optimize Reaction Temperature and Time: Use the minimum temperature and time necessary to achieve the desired molecular weight. 2. Maintain an Inert Atmosphere: Ensure the reaction is carried out under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation. 3. Select an Appropriate Catalyst: Use a catalyst that is known to have minimal impact on the color of the final polymer. |
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound affect the crystallinity of the resulting polyester?
A1: The two methyl groups on the second carbon of this compound introduce significant steric hindrance and reduce the rotational freedom of the polymer chain. This bulky structure disrupts the regular packing of polymer chains, making crystallization more difficult. Consequently, polyesters synthesized with this diol tend to be more amorphous compared to those made with linear diols like 1,4-butanediol.[1][3]
Q2: What is the expected effect of incorporating this compound on the glass transition temperature (Tg) and melting temperature (Tm) of a polyester?
A2: The introduction of the gem-dimethyl groups restricts chain mobility, which leads to an increase in the glass transition temperature (Tg) compared to a polyester made with a linear diol.[1] Due to the difficulty in crystallization, the melting temperature (Tm) is often suppressed or absent altogether, resulting in a completely amorphous material.[1]
Q3: How can I increase the crystallinity of a polyester made with this compound?
A3: To enhance crystallinity, you can employ a post-synthesis thermal treatment called annealing. This involves heating the polymer to a temperature between its Tg and Tm and holding it for a period of time to allow for crystal growth.[2] Another approach is to copolymerize this compound with a linear diol to reduce the overall steric hindrance along the polymer chain.
Q4: What analytical techniques are suitable for characterizing the crystallinity of these polyesters?
A4: The most common techniques are Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD). DSC can be used to determine the melting enthalpy, from which the percent crystallinity can be calculated.[4][5] XRD provides direct information about the crystalline structure and can also be used to quantify the degree of crystallinity.[6]
Q5: What are the key safety precautions to consider during the synthesis of these polyesters?
A5: The synthesis involves high temperatures and vacuum. It is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. The reaction should be conducted in a well-ventilated fume hood. Ensure that all glassware is free of cracks and is properly secured.
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation procedure for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound
-
Adipic acid
-
Catalyst (e.g., titanium (IV) butoxide or antimony (III) oxide)
-
Nitrogen or Argon gas supply
-
High vacuum pump
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a collection flask.
-
Charging the Reactor: Charge the flask with equimolar amounts of this compound and adipic acid. Add the catalyst (typically 0.05-0.1 mol% relative to the diacid).
-
First Stage (Esterification):
-
Begin stirring and purge the system with inert gas.
-
Heat the mixture to 180-200°C.
-
The esterification reaction will begin, and water will start to distill off.
-
Continue this stage for 2-4 hours or until the collection of water ceases.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a high vacuum (<1 mbar).
-
The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.
-
Continue the reaction under vacuum for 4-8 hours, or until the desired viscosity is achieved.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under an inert atmosphere.
-
The solid polyester can be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer in a vacuum oven.
-
Protocol 2: Determination of Crystallinity by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal properties and percent crystallinity of the synthesized polyester.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan. Crimp the pan to seal it.
-
DSC Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature about 30°C above its expected melting point at a rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the molten state back to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from room temperature to above its melting point at a rate of 10°C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.
-
Determine the melting temperature (Tm) from the peak of the melting endotherm.
-
Integrate the area under the melting peak to obtain the heat of fusion (ΔHm) in J/g.
-
Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHm / ΔHm°) x 100 where ΔHm° is the theoretical heat of fusion for a 100% crystalline sample of the polyester. If this value is not available in the literature, a relative comparison of ΔHm values between different samples can be made.
-
Data Presentation
Table 1: Comparative Thermal Properties of Polyesters from Different Diols
The following table provides a comparison of the typical thermal properties of polyesters synthesized from a linear diol (1,4-butanediol) and a branched diol (this compound) with adipic acid. The values for the this compound polyester are estimated based on established structure-property relationships.[1]
| Property | Poly(butylene adipate) | Poly(2,2-dimethylbutylene adipate) (Estimated) |
| Diol Structure | Linear | Branched (gem-dimethyl) |
| Glass Transition Temperature (Tg) | ~ -60 °C | ~ -30 °C |
| Melting Temperature (Tm) | ~ 60 °C | Low or Absent (Amorphous) |
| Crystallinity | Semi-crystalline | Amorphous to low crystallinity |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound polyesters.
Caption: Relationship between diol structure, polymer properties, and processing control for crystallinity.
References
- 1. The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 2,2-Dimethylbutane-1,4-diol Synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethylbutane-1,4-diol. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions that may arise during the synthesis of this important diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
The most prevalent and reliable method for the laboratory synthesis of this compound is the reduction of 2,2-dimethylsuccinic acid using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
Q2: I am experiencing a significantly lower than expected yield. What are the general areas I should investigate?
Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:
-
Reagent Quality and Stoichiometry: The purity and activity of the LiAlH₄ and the accurate measurement of reagents are critical.
-
Reaction Conditions: Maintaining strictly anhydrous conditions and appropriate temperatures are paramount for the success of the reduction.
-
Work-up Procedure: Inefficient quenching of the reaction or suboptimal extraction techniques can lead to significant product loss.
-
Side Reactions: The formation of undesired byproducts can consume starting material and complicate purification.
Q3: Are there alternative reducing agents to LiAlH₄ for this transformation?
While LiAlH₄ is the most common reducing agent for converting carboxylic acids to alcohols, other strong reducing agents could potentially be used. However, for dicarboxylic acids like 2,2-dimethylsuccinic acid, LiAlH₄ is generally preferred for its high reactivity. Weaker reducing agents, such as sodium borohydride (NaBH₄), are typically not effective for the reduction of carboxylic acids.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound via the reduction of 2,2-dimethylsuccinic acid with LiAlH₄.
Issue 1: Incomplete Reaction
Symptoms:
-
Presence of unreacted 2,2-dimethylsuccinic acid in the crude product (identifiable by techniques such as NMR or IR spectroscopy).
-
Lower than expected consumption of LiAlH₄.
| Potential Cause | Recommended Solution |
| Inactive LiAlH₄ | LiAlH₄ is highly reactive and can degrade upon exposure to moisture. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale with a standard substrate. |
| Insufficient Amount of LiAlH₄ | The reduction of a dicarboxylic acid requires a sufficient molar excess of LiAlH₄. A typical stoichiometry is at least 2-3 moles of LiAlH₄ per mole of dicarboxylic acid. Ensure accurate weighing and transfer of the reagent. |
| Inadequate Reaction Time or Temperature | While the reaction is often vigorous initially, it may require a period of reflux in THF to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking aliquots, quenching them carefully, and spotting them against the starting material. |
| Poor Solubility of Starting Material | 2,2-dimethylsuccinic acid has limited solubility in diethyl ether. THF is often a better solvent choice. If solubility remains an issue, consider slow addition of the solid dicarboxylic acid to the LiAlH₄ suspension. |
Issue 2: Product Loss During Work-up and Purification
Symptoms:
-
Low isolated yield despite evidence of a complete reaction (e.g., from TLC or NMR of the crude reaction mixture).
-
Formation of emulsions during aqueous work-up.
| Potential Cause | Recommended Solution |
| Improper Quenching of Excess LiAlH₄ | The work-up of LiAlH₄ reactions is critical. The "Fieser workup" is a widely used and effective method. For a reaction with 'x' grams of LiAlH₄, sequentially and carefully add: 1) 'x' mL of water, 2) 'x' mL of 15% aqueous NaOH, and 3) '3x' mL of water. This procedure is designed to produce granular aluminum salts that are easily filtered. |
| Formation of Emulsions | Emulsions are common during the work-up of LiAlH₄ reactions and can trap the product. The Fieser workup helps to prevent this. If an emulsion does form, adding anhydrous sodium sulfate or allowing the mixture to stir for an extended period can help to break it. |
| Incomplete Extraction of the Diol | This compound is a polar molecule with some water solubility. To ensure complete extraction from the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| Loss During Solvent Removal or Distillation | This compound is a relatively high-boiling liquid. Ensure that the rotary evaporator bath temperature is not excessively high to avoid product loss. If purification by distillation is performed, ensure the vacuum is adequate to distill the product at a reasonable temperature and prevent decomposition. |
Issue 3: Formation of Side Products
Symptoms:
-
Presence of unexpected signals in the NMR spectrum of the crude product.
-
Isolation of multiple fractions during column chromatography.
| Potential Cause | Recommended Solution |
| Reaction with Solvent | If the reaction is run at high temperatures for extended periods, LiAlH₄ can react with ethereal solvents like THF. It is best to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Over-reduction or Cleavage | While less common for this substrate, highly forcing conditions could potentially lead to undesired side reactions. Adhering to established protocols and monitoring the reaction progress is key. |
Experimental Protocols
Key Experiment: Reduction of 2,2-Dimethylsuccinic Acid with LiAlH₄
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2,2-Dimethylsuccinic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Deionized water
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with a suspension of LiAlH₄ (e.g., 2.5 molar equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: The 2,2-dimethylsuccinic acid (1.0 molar equivalent) is added portion-wise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be controlled to manage the initial exothermic reaction and hydrogen evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 4-18 hours), or until the reaction is deemed complete by TLC analysis.
-
Work-up (Fieser Method): The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of:
-
Water (volume equal to the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (volume equal to the mass of LiAlH₄ in grams)
-
Water (volume equal to three times the mass of LiAlH₄ in grams)
-
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF and then ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizing the Process
Reaction Pathway
Validation & Comparative
A Comparative Guide: 2,2-Dimethylbutane-1,4-diol vs. 1,4-Butanediol in Polyester Properties
For researchers, scientists, and professionals in drug development, the selection of diol monomers is a critical decision point in the synthesis of polyesters, directly influencing the physicochemical properties and performance of the final polymer. This guide presents an objective comparison of polyesters synthesized using 2,2-dimethylbutane-1,4-diol and the linear diol, 1,4-butanediol. The fundamental structural difference—the presence of gem-dimethyl groups in this compound—imparts significant variations in the thermal stability, mechanical characteristics, and hydrolytic resistance of the resulting polyesters. This analysis is supported by experimental data to inform material selection for a range of applications, from high-performance plastics to advanced drug delivery systems.
Executive Summary
Polyesters derived from this compound, often using its structural analog neopentyl glycol (NPG) in studies, exhibit enhanced thermal and hydrolytic stability. The bulky gem-dimethyl groups provide steric hindrance, protecting the ester linkages from hydrolysis and preventing thermal degradation.[1] This results in polymers with a longer service life under harsh environmental conditions. In contrast, polyesters based on the linear 1,4-butanediol, such as the widely used poly(butylene terephthalate) (PBT), are known for their balanced mechanical properties and well-established synthesis routes.[1] The choice between these diols allows for the fine-tuning of polyester properties to meet specific application demands.
Performance Data at a Glance: A Comparative Analysis
The structural variations between this compound and 1,4-butanediol lead to distinct differences in the properties of the resulting polyesters. The following tables summarize key thermal and mechanical properties for polyesters synthesized with these diols and common diacids.
Table 1: Thermal Properties of Polyesters
| Diol | Diacid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| 1,4-Butanediol | Terephthalic Acid (PBT) | 22 - 43 | 223 - 226[2][3] |
| Neopentyl Glycol | Terephthalic Acid | ~107 | Amorphous |
| 1,4-Butanediol | Adipic Acid (PBA) | -68 to -60 | 54 - 60 |
| Neopentyl Glycol | Adipic Acid | -30 | Amorphous |
Note: Data for this compound is represented by its close structural analog, neopentyl glycol (NPG). The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions.
Table 2: Mechanical Properties of Polyesters
| Diol | Diacid | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanediol | Terephthalic Acid (PBT) | 2.3 - 2.7 | 50 - 60 | 50 - 300 |
| Neopentyl Glycol | Terephthalic Acid | ~1.9 | ~45 | ~5 |
| 1,4-Butanediol | Adipic Acid (PBA) | ~0.3 | ~25 | >400 |
| Neopentyl Glycol | Adipic Acid | ~0.01 | ~10 | >300 |
Note: Data for this compound is represented by its close structural analog, neopentyl glycol (NPG). The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions.
Influence of Diol Structure on Polyester Properties
The gem-dimethyl group in this compound introduces significant steric hindrance and reduces the rotational freedom of the polymer chain. This structural feature is the primary reason for the observed differences in polyester properties.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of polyesters from this compound and 1,4-butanediol.
Synthesis of Polyesters via Melt Polycondensation
This two-stage process is a common method for producing high molecular weight polyesters.[4]
Materials:
-
Diacid (e.g., terephthalic acid or adipic acid)
-
Diol (this compound or 1,4-butanediol)
-
Catalyst (e.g., titanium (IV) butoxide, antimony trioxide)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Esterification: The diacid and a molar excess of the diol (typically a 1:1.2 to 1:2.2 molar ratio) are charged into a reaction vessel equipped with a mechanical stirrer, a condenser, and an inert gas inlet.
-
The mixture is heated under a slow stream of inert gas to a temperature of 150-190°C. The catalyst is then added.
-
The temperature is gradually increased to 200-230°C to facilitate the esterification reaction, during which water is formed and removed through the condenser. This stage is continued until the theoretical amount of water is collected.
-
Polycondensation: The temperature is further raised to 240-280°C, and a vacuum is gradually applied (typically below 1 mbar).
-
The excess diol is distilled off and collected. The reaction is continued under high vacuum and elevated temperature, with the progress monitored by the increase in the viscosity of the melt (often measured by the stirrer torque).
-
Once the desired viscosity is reached, the reaction is stopped by cooling the polymer under inert gas. The resulting polyester is then extruded and pelletized.
Characterization of Polyester Properties
Thermal Analysis - Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyesters.
-
A small sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[3]
-
An initial heating scan is performed to erase the thermal history of the sample.
-
The sample is then cooled at a controlled rate.
-
A second heating scan is performed, and the Tg (observed as a step change in the heat flow) and Tm (observed as an endothermic peak) are determined from this scan.[3]
Mechanical Testing - Tensile Properties: The mechanical properties, including Young's modulus, tensile strength, and elongation at break, are measured using a universal testing machine.
-
Dog-bone shaped specimens of the polyester are prepared by injection molding or by cutting from a compression-molded sheet.
-
The dimensions of the specimens are measured precisely.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement data are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are calculated.
Conclusion
The choice between this compound and 1,4-butanediol for polyester synthesis provides a powerful tool for tailoring material properties. For applications requiring high thermal stability, excellent hydrolytic resistance, and rigidity, this compound is the diol of choice. Conversely, for applications where a balance of mechanical strength, flexibility, and processability is desired, 1,4-butanediol remains a versatile and widely used building block. The data and experimental protocols presented in this guide offer a solid foundation for making informed decisions in the development of novel polyesters for a diverse range of scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: Neopentyl Glycol versus 2,2-Dimethylbutane-1,4-diol in Polymer Synthesis
For scientists and professionals in drug development and material science, the selection of diol monomers is a critical decision that dictates the final properties of polyesters and other copolymers. This guide provides a detailed comparative analysis of the well-established neopentyl glycol (NPG) and the less-characterized 2,2-Dimethylbutane-1,4-diol. While neopentyl glycol is a cornerstone in high-performance polymers, this guide offers a framework for evaluating this compound as a potential alternative, complete with proposed experimental protocols for a direct comparison.
Introduction to the Contenders
Neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a highly valued diol in the polymer industry, recognized for its unique gem-dimethyl branched structure. This configuration imparts exceptional thermal stability, weatherability, and hydrolytic resistance to the polymers in which it is incorporated.[1][2] Its primary applications are in the synthesis of polyester resins for coatings, synthetic lubricants, and plasticizers.[3]
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the monomers themselves. The following table summarizes the known and predicted physicochemical properties of both diols.
| Property | Neopentyl Glycol (NPG) | This compound |
| IUPAC Name | 2,2-dimethylpropane-1,3-diol | This compound |
| CAS Number | 126-30-7[4] | 32812-23-0[5] |
| Molecular Formula | C₅H₁₂O₂[4] | C₆H₁₄O₂[5] |
| Molecular Weight | 104.15 g/mol [4] | 118.17 g/mol [5] |
| Melting Point | 124-130 °C[6] | Data not available |
| Boiling Point | 210 °C[6] | Data not available |
| Solubility in Water | Soluble[7] | Data not available |
| Structure |
Performance in Polyester Applications: A Comparative Framework
The true measure of a diol's utility lies in the performance of the resulting polymer. Polyesters synthesized from neopentyl glycol are known for their superior durability.[8] The following sections outline key performance metrics and the experimental protocols to evaluate and compare polyesters synthesized from both neopentyl glycol and this compound.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison based on the known performance of NPG-based polyesters and the anticipated properties of polyesters derived from this compound, assuming similar benefits from its gem-dimethyl structure.
| Performance Metric | Polyester from Neopentyl Glycol | Polyester from this compound (Expected) |
| Thermal Stability (TGA) | High degradation temperature | Potentially high, requires experimental verification |
| Glass Transition Temp. (DSC) | Typically higher than linear diol polyesters | To be determined |
| Hydrolytic Stability | Excellent[1] | Potentially excellent, requires experimental verification |
| UV Resistance | Good | To be determined |
| Chemical Resistance | Excellent[9] | To be determined |
| Mechanical Properties | Good hardness and flexibility | To be determined |
Experimental Protocols
To empirically validate the performance of this compound against neopentyl glycol, the following experimental protocols are proposed.
Polyester Synthesis via Melt Polycondensation
Objective: To synthesize polyesters from a selected dicarboxylic acid (e.g., adipic acid or isophthalic acid) with neopentyl glycol and this compound under identical conditions.
Methodology:
-
A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with the dicarboxylic acid and a slight molar excess of the diol (neopentyl glycol or this compound).
-
A catalyst, such as p-toluenesulfonic acid or a tin-based catalyst, is added to the mixture.
-
The reaction mixture is heated to 180-220°C under a slow stream of nitrogen to facilitate the removal of water formed during esterification.
-
The progress of the reaction is monitored by measuring the acid value of the mixture at regular intervals.
-
Once the acid value reaches a desired low level, a vacuum is applied to remove the excess diol and drive the polymerization to completion.
-
The resulting polyester is then cooled and collected for characterization.
Caption: Workflow for polyester synthesis via melt polycondensation.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To compare the thermal degradation profiles of the synthesized polyesters.
Methodology:
-
A small sample (5-10 mg) of the polyester is placed in a TGA instrument.
-
The sample is heated from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The onset of degradation temperature and the temperature of maximum decomposition rate are determined from the TGA curve and its derivative.
Hydrolytic Stability Testing
Objective: To assess the resistance of the synthesized polyesters to hydrolysis.
Methodology:
-
Pre-weighed samples of the polyester films are immersed in deionized water in sealed containers.
-
The containers are placed in an oven at an elevated temperature (e.g., 70°C) to accelerate the hydrolysis process.
-
At predetermined time intervals, samples are removed, thoroughly dried, and weighed to determine the mass loss.
-
The change in molecular weight of the polymer can also be monitored over time using gel permeation chromatography (GPC).
-
The acid value of the water can be titrated to quantify the release of acidic degradation products.
Caption: Experimental workflow for hydrolytic stability testing.
Signaling Pathways in Drug Development Applications
While these diols are not directly involved in biological signaling pathways, the properties they impart to polymers are crucial for drug delivery systems. For instance, a polymer with high hydrolytic stability would be suitable for long-term controlled release formulations. The diagram below illustrates the logical relationship between diol structure and its impact on drug delivery vehicle performance.
Caption: Impact of diol structure on drug release characteristics.
Conclusion
Neopentyl glycol has established itself as a critical component in the formulation of high-performance polymers due to its unique molecular structure, which provides exceptional thermal and hydrolytic stability. While this compound remains a largely unexplored alternative, its structural similarities to neopentyl glycol suggest it could offer comparable, if not advantageous, properties. The experimental framework provided in this guide offers a clear path for researchers to conduct a thorough comparative analysis. Such studies are essential for the discovery of novel materials that can advance a wide range of applications, from industrial coatings to innovative drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. bdmaee.net [bdmaee.net]
- 3. gantrade.com [gantrade.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iscientific.org [iscientific.org]
- 7. jiuanchemical.com [jiuanchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. jiuanchemical.com [jiuanchemical.com]
The Impact of Diol Structure on the Thermal Properties of Polyesters: A Comparative Analysis of 2,2-Dimethylbutane-1,4-diol
The incorporation of branched diols, such as 2,2-dimethylbutane-1,4-diol, into polyester chains significantly influences their thermal properties, generally leading to higher glass transition temperatures (Tg) and reduced crystallinity compared to their linear counterparts. This modification of thermal behavior is critical for tailoring polyesters for specific applications in research, science, and drug development where precise material characteristics are paramount.
The structural variations in diol monomers, particularly the presence and placement of methyl substituents, directly impact the flexibility and packing efficiency of polyester chains. Polyesters synthesized from this compound, which features a gem-dimethyl group on the second carbon of the butane chain, exhibit distinct thermal characteristics when compared to polyesters derived from linear diols like 1,4-butanediol or other branched diols.
Comparative Thermal Data
The introduction of methyl groups along the diol backbone generally restricts segmental motion, leading to an increase in the glass transition temperature. Furthermore, the steric hindrance imposed by these bulky side groups disrupts the regular arrangement of polymer chains, thereby inhibiting crystallization and often resulting in amorphous or semi-crystalline materials with lower melting temperatures (Tm) or an absence thereof.
While direct comparative data for polyesters derived from this compound is not extensively available in publicly accessible literature, the well-established trends observed with structurally similar diols provide a strong basis for understanding their expected thermal behavior. For instance, studies on polyesters based on neopentyl glycol (2,2-dimethyl-1,3-propanediol), which also possesses a gem-dimethyl group, have shown a significant increase in Tg and a reduction in crystallinity compared to polyesters from linear diols. Similarly, research on methyl-substituted 1,4-butanediol analogues demonstrates a clear trend of increasing Tg with an increasing number of methyl groups.
Below is a summary of typical thermal properties for polyesters synthesized from various diols with common dicarboxylic acids like adipic acid, succinic acid, and terephthalic acid.
| Diol | Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% loss) (°C) |
| This compound (Estimated) | Adipic Acid | Higher than 1,4-Butanediol | Lower or absent | Similar to other aliphatic polyesters |
| 1,4-Butanediol | Adipic Acid | -68 to -60[1][2] | 54–60[1][2] | >250[1] |
| 1,4-Pentanediol (racemic) | Adipic Acid | -52[2] | Absent[2] | 265[2] |
| 2,5-Hexanediol (racemic) | Adipic Acid | -39[2] | Absent[2] | >250[1] |
| 1,4-Butanediol | Succinic Acid | -33[1] | 114–115[1] | >280[1] |
| 1,4-Pentanediol (racemic) | Succinic Acid | -29[1] | Absent[1] | 275[1] |
| 2,5-Hexanediol (racemic) | Succinic Acid | -14[1] | Absent[1] | 281[1] |
| Neopentyl Glycol | Itaconic/Succinic Acid | ~64-71[3] | Not reported | Not reported |
| 1,4-Butanediol | Terephthalic Acid (PBT) | 40-50[4] | 224-230[4] | >300[4] |
Note: The data for this compound is estimated based on established structure-property relationships. The other data points are collated from various sources and may vary depending on the specific experimental conditions.
Logical Relationships and Experimental Workflow
The relationship between the diol structure and the resulting polyester's thermal properties can be visualized as a logical progression. The introduction of methyl groups acts as a structural perturbation that directly influences chain mobility and packing.
Caption: Logical flow from diol structure to polyester thermal properties.
The experimental validation of these thermal properties typically follows a standardized workflow involving polymer synthesis followed by characterization.
Caption: Standard experimental workflow for comparing polyester thermal properties.
Experimental Protocols
The synthesis and thermal characterization of polyesters are typically carried out using well-established methodologies.
Polyester Synthesis via Melt Polycondensation
A common method for synthesizing polyesters is two-step melt polycondensation.
-
Esterification: The diol (e.g., this compound or 1,4-butanediol) and a dicarboxylic acid (or its dimethyl ester) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. A catalyst, such as titanium(IV) butoxide or antimony(III) oxide, is added. The mixture is heated under a nitrogen atmosphere to temperatures typically ranging from 150 to 220°C. The reaction is continued until the theoretical amount of water or methanol is collected, indicating the completion of the esterification stage.
-
Polycondensation: The pressure in the reaction vessel is gradually reduced to a high vacuum (typically <1 Torr), and the temperature is increased (e.g., 230-280°C). This stage facilitates the removal of excess diol and promotes the chain-lengthening reaction to achieve a high molecular weight polyester. The reaction is monitored by the viscosity of the molten polymer and is stopped when the desired molecular weight is achieved. The resulting polymer is then cooled and collected.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample of the polyester (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, which usually involves a first heating scan to erase the thermal history, followed by a controlled cooling scan, and then a second heating scan. The Tg is observed as a step change in the heat flow, and the Tm is identified as an endothermic peak. The heating and cooling rates are typically 10 or 20°C/min under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polyester. A small sample of the polymer is placed in a TGA furnace and heated at a constant rate (e.g., 10 or 20°C/min) under a nitrogen or air atmosphere. The weight of the sample is continuously monitored as a function of temperature. The Td is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
References
Hydrolytic Stability of 2,2-Dimethylbutane-1,4-diol Based Polymers: A Comparative Guide
For researchers and professionals in drug development, the stability of polymer-based delivery systems is paramount. Hydrolytic degradation can significantly impact the efficacy and safety of a therapeutic product. This guide provides a comparative analysis of the hydrolytic stability of polyesters based on 2,2-Dimethylbutane-1,4-diol and other commonly used diols, supported by experimental principles from existing literature.
Due to the limited direct experimental data on polymers derived specifically from this compound, this guide will draw comparisons based on its structural similarity to neopentyl glycol (NPG). Both diols feature a gem-dimethyl group, which is known to significantly influence polymer properties. The insights are benchmarked against widely utilized diols such as 1,4-butanediol (BDO) and 1,6-hexanediol (HDO).
Comparative Performance Data
The hydrolytic stability of a polyester is intrinsically linked to the chemical structure of its constituent diol. Steric hindrance around the ester linkage can protect it from hydrolytic attack. The following table summarizes the expected hydrolytic stability of polymers based on this compound in comparison to other common diols.
| Diol Monomer | Structure | Key Structural Feature | Expected Relative Hydrolytic Stability | Rationale |
| This compound | HO-(CH₂)₂-C(CH₃)₂-(CH₂)₂-OH | Gem-dimethyl group | Excellent | The gem-dimethyl group provides significant steric hindrance to the ester linkages, similar to NPG, protecting them from hydrolysis. |
| Neopentyl Glycol (NPG) | HO-CH₂-C(CH₃)₂-CH₂-OH | Gem-dimethyl group | Excellent | The unique gem-dimethyl branched structure imparts exceptional hydrolytic stability due to steric hindrance.[1][2] |
| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | Linear aliphatic chain | Moderate | Lacks steric hindrance, making the ester bonds more susceptible to hydrolytic cleavage compared to branched diols.[1] |
| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | Longer linear aliphatic chain | Moderate to Good | The longer hydrocarbon chain can increase hydrophobicity, offering some protection against hydrolysis. Polyurethanes modified with HDO show high resistance to hydrolysis.[3] |
Experimental Protocols
To assess the hydrolytic stability of these polymers, a standardized experimental protocol is crucial. The following methodology is a composite of typical procedures found in polymer degradation studies.
Objective: To determine the rate of hydrolytic degradation of polyesters under accelerated conditions.
Materials:
-
Polyester samples synthesized from the respective diols (this compound, NPG, BDO, HDO) and a common diacid (e.g., adipic acid).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Incubator or water bath set to a constant temperature (e.g., 50°C or 70°C).
-
Analytical instrumentation: Gel Permeation Chromatography (GPC) for molecular weight analysis, and a titration setup for measuring acid number.
Procedure:
-
Sample Preparation: Prepare thin films or small pellets of the polyester samples of known weight.
-
Incubation: Immerse the polymer samples in vials containing a known volume of PBS.
-
Accelerated Aging: Place the vials in an incubator at a constant elevated temperature to accelerate the hydrolysis process.
-
Time Points: At predetermined time intervals (e.g., 0, 7, 14, 28, and 56 days), remove a set of samples for analysis.
-
Analysis:
-
Molecular Weight Reduction: Analyze the retrieved polymer samples using GPC to determine the change in number average molecular weight (Mn) and weight average molecular weight (Mw) over time. A significant decrease indicates chain scission due to hydrolysis.
-
Acid Number Titration: Titrate the PBS solution in which the polymer was immersed with a standardized base (e.g., KOH) to determine the concentration of carboxylic acid end groups formed due to ester bond cleavage. An increase in the acid number correlates with the extent of hydrolysis.[4][5]
-
Mass Loss: After drying the polymer samples to a constant weight, measure the mass loss over time.
-
Mandatory Visualization
Caption: Impact of diol structure on the hydrolytic stability of polyesters.
Discussion
The hydrolytic degradation of polyesters is primarily initiated by the nucleophilic attack of water on the ester carbonyl group, leading to chain scission. The rate of this degradation is significantly influenced by the molecular structure of the diol used in the polymer backbone.
Polymers based on linear diols like 1,4-butanediol and 1,6-hexanediol present ester linkages that are relatively exposed and accessible to water molecules.[1] This accessibility facilitates hydrolysis, leading to a more rapid decline in molecular weight and mechanical properties in aqueous environments.
In contrast, the presence of gem-dimethyl groups in neopentyl glycol creates steric hindrance around the ester bonds.[1] This "shielding" effect makes it more difficult for water molecules to approach and attack the carbonyl carbon of the ester group, thereby significantly slowing down the rate of hydrolysis.[2] This structural feature is the primary reason for the exceptional hydrolytic stability observed in NPG-based polyesters.[1][6]
Given that this compound also possesses a gem-dimethyl group, it is highly probable that polymers derived from it will exhibit similarly excellent hydrolytic stability. The bulky methyl groups will sterically protect the adjacent ester linkages, conferring enhanced resistance to hydrolytic degradation. This makes this compound a promising monomer for creating durable polymers for applications requiring long-term stability in aqueous or high-humidity environments, such as in controlled drug release systems and biomedical implants.
References
A Comparative Guide to the Mechanical Properties of Polyesters: The Influence of Diol Structure
An objective comparison of the performance of polyesters synthesized from the branched diol, 2,2-dimethyl-1,3-propanediol (neopentyl glycol), versus the linear diol, 1,4-butanediol, with a focus on their mechanical properties. This guide provides supporting experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in material selection.
The structural characteristics of the diol monomer play a pivotal role in determining the final mechanical properties of polyesters. The inclusion of a branched diol, such as 2,2-dimethyl-1,3-propanediol (neopentyl glycol or NPG), in place of a linear diol like 1,4-butanediol (BDO), can significantly alter the polymer's performance. This guide presents a comparative analysis of polyesters synthesized from these two diols, offering insights into how the gem-dimethyl group in NPG influences tensile strength, modulus, and elongation.
Quantitative Comparison of Mechanical Properties
The mechanical properties of polyesters are a critical consideration for their application. The following table summarizes the tensile properties of polyesters synthesized from neopentyl glycol (NPG) and 1,4-butanediol (BDO) with succinic acid.
| Diol | Diacid | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Neopentyl Glycol (NPG) | Itaconic Acid & Succinic Acid | 35.1 | 1.74 | 4.39 | [1] |
| 1,4-Butanediol (BDO) | Succinic Acid | ~30-35 | ~0.3-0.5 | >300 | [2] |
Polyesters based on neopentyl glycol tend to exhibit higher tensile strength and Young's modulus, indicating a more rigid and stronger material.[1] In contrast, polyesters derived from the linear 1,4-butanediol, such as poly(butylene succinate) (PBS), are known for their ductility, with significantly higher elongation at break.[2] The branched structure of NPG, with its two methyl groups on the central carbon, provides steric hindrance that restricts chain mobility and promotes a more amorphous structure.[3] This amorphous nature, in contrast to the semi-crystalline structure of PBS, contributes to the observed differences in mechanical behavior.
Experimental Protocols
Synthesis of Poly(neopentyl succinate)
A representative protocol for the synthesis of a polyester from neopentyl glycol and succinic acid is the melt polycondensation method.
Materials:
-
Neopentyl glycol (NPG)
-
Succinic acid
-
Zinc acetate (catalyst)
-
Hydroquinone (inhibitor, if unsaturated acids are present)
-
Toluene
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap.
Procedure:
-
The reaction kettle is charged with neopentyl glycol and succinic acid in a desired molar ratio (e.g., 1:1 with a slight excess of glycol).
-
Zinc acetate is added as a catalyst (e.g., 0.25 wt% of the total acid weight).
-
A small amount of toluene (e.g., 0.5 wt% of total monomers) can be added to facilitate the removal of water via azeotropic distillation.
-
The mixture is heated under a nitrogen blanket, with the temperature gradually increased from 110°C to 190°C.
-
The water of condensation is continuously removed using the Dean-Stark trap.
-
The progress of the reaction is monitored by periodically measuring the acid value of the mixture.
-
Once the desired acid value is reached, any remaining toluene and water are removed under vacuum to drive the polymerization to completion.
-
The resulting polyester is then cooled and collected.[4]
Tensile Testing of Polyester Films (ASTM D882)
The mechanical properties of the synthesized polyester films are evaluated using a universal testing machine according to ASTM D882 standards for thin plastic sheeting.
Specimen Preparation:
-
Thin films of the polyester are prepared, for example, by melt-pressing.
-
Rectangular test specimens are cut from the film with a width between 5.0 mm and 25.4 mm and a length at least 50 mm longer than the grip separation.
-
The width-to-thickness ratio should be at least eight.
Test Procedure:
-
The thickness and width of the specimen are measured at several points along its length.
-
The specimen is mounted in the grips of the universal testing machine, ensuring it is vertically aligned.
-
The initial grip separation and the rate of grip separation (crosshead speed) are set according to the standard, based on the expected elongation of the material.
-
The specimen is pulled at a constant rate until it fractures.
-
The force and elongation are recorded throughout the test to generate a stress-strain curve.
Data Analysis: From the stress-strain curve, the following mechanical properties are calculated:
-
Tensile Strength at Break: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Signaling Pathways and Logical Relationships
The selection of a diol for polyester synthesis is guided by the desired end-use properties of the material. The following diagram illustrates the logical relationship between the choice of diol (branched vs. linear) and the resulting mechanical properties of the polyester.
References
- 1. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters | MDPI [mdpi.com]
- 2. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Performance comparison of branched vs linear diols in polymerization
An Objective Comparison of Branched versus Linear Diols in Polymerization for Researchers and Drug Development Professionals.
The selection of monomers is a critical determinant of the final properties and performance of polymeric materials. Among these, diols play a pivotal role in the synthesis of polyesters and polyurethanes. The structural architecture of the diol, specifically whether it is linear or branched, significantly influences the polymerization process and the resultant polymer's characteristics. This guide provides a comprehensive comparison of branched and linear diols, supported by experimental data, to aid researchers in monomer selection and material design.
Impact on Polymer Properties: A Summary
The introduction of side groups into a diol monomer, creating a branched structure, fundamentally alters how polymer chains pack and interact. This disruption of chain regularity leads to significant changes in thermal and mechanical properties compared to polymers synthesized from their linear counterparts.
Generally, the use of branched diols leads to:
-
Increased Glass Transition Temperature (Tg) : The presence of branches restricts chain mobility and flexibility, leading to a higher Tg.[1][2][3][4][5][6]
-
Reduced Crystallinity : Branched diols, particularly those with stereoisomers, disrupt the regular packing of polymer chains, resulting in amorphous materials, whereas linear diols often yield semi-crystalline polymers.[3][6]
-
Altered Mechanical Performance : The effect on mechanical properties can be complex. For instance, some branched copolyesters show a higher modulus and extension at break, while others exhibit a lower modulus but retain a high extension at break compared to their linear analogs.[1][3][6][7]
-
Decreased Biodegradation Rates : Copolyesters synthesized from secondary (branched) alcohol diols show a significantly reduced rate of enzymatic hydrolysis, which can be a crucial factor in designing materials with tuned lifespans.[1][3]
-
Increased Hydrophobicity : The addition of methyl branches has been shown to increase the water contact angle of polymer films, indicating greater hydrophobicity.[1][3]
Data Presentation: Quantitative Comparison
The following table summarizes key performance data from studies on furandioate-adipate copolyesters, directly comparing polymers made from linear (1°) diols and their methyl-branched (2°) analogs.
| Property | Linear Diol Polymer | Branched Diol Polymer | Reference |
| Diol Structure | Poly(1,4-butyleneadipate-co-1,4-butylenefurandioate) | Poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) | [1][3][6] |
| Glass Transition Temp. (Tg) | Lower (Varies with composition) | Higher (Varies with composition) | [1][3][6] |
| Crystallinity | Semi-crystalline | Entirely Amorphous | [3][6] |
| Young's Modulus (MPa) | 19.1 | 67.8 | [1][3][6] |
| Extension at Break (mm) | 44.5 | 89.7 | [1][3][6] |
| Biodegradation Rate | Higher | Significantly Decreased | [1][3] |
| Hydrophobicity | Lower | Generally Increased | [1][3] |
Note: The specific values for the polymers compared have a furandioate/adipate ratio of 0.7:0.3.
Mandatory Visualizations
Diol Structure and Polymer Architecture
Caption: Impact of diol structure on polymer chain architecture and packing.
Experimental Workflow for Comparative Polymerization
Caption: Workflow for synthesis and comparative analysis of polymers.
Relationship Between Diol Structure and Properties
Caption: Logical flow from diol structure to final polymer properties.
Experimental Protocols
Polymer Synthesis via Melt Transesterification
This protocol is a representative example for synthesizing copolyesters for comparative analysis. Note that secondary (branched) diols exhibit lower reactivity and may require adjusted conditions.[5]
Materials:
-
Diester Monomer (e.g., 2,5-furandicarboxylic acid diethyl ester, FDEE)
-
Second Diester Monomer (e.g., diethyl adipate, DEA)
-
Linear Diol (e.g., 1,4-butanediol, 1,4-BDO)
-
Branched Diol (e.g., 2,5-hexanediol, 2,5-HDO)
-
Catalyst (e.g., Titanium(IV) isopropoxide)
-
Antioxidant (e.g., Irganox® 1010)
Procedure:
-
Charging the Reactor: A multi-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser is charged with the diester monomers, the diol, the catalyst (e.g., 250 ppm), and the antioxidant (e.g., 0.1 wt%).
-
Ester Interchange (First Stage): The reaction mixture is heated under a nitrogen atmosphere to approximately 180-200°C. The reaction proceeds for 2-4 hours, during which ethanol is distilled off.
-
Polycondensation (Second Stage):
-
The temperature is gradually increased to 220-240°C.
-
A vacuum (typically <1 mbar) is slowly applied over 30-60 minutes to facilitate the removal of the excess diol.
-
The reaction is continued under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer. This stage can take significantly longer (e.g., 4-8 hours) for branched diols compared to linear diols.[1][3][6]
-
-
Recovery: The reactor is cooled, and the resulting polymer is extruded under nitrogen pressure and pelletized for subsequent analysis.
Key Characterization Methods
-
Gel Permeation Chromatography (GPC): To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to observe thermal transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability by measuring weight loss as a function of temperature under a controlled atmosphere.
-
Tensile Testing: To measure mechanical properties such as Young's modulus, tensile strength, and elongation at break using a universal testing machine on standardized dog-bone shaped specimens.
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Gem-Dimethyl Group: A Key to Enhancing Polyester Performance
A Comparative Guide for Researchers
The strategic incorporation of specific chemical moieties is a cornerstone of advanced polymer design. Among these, the gem-dimethyl group, particularly when introduced via neopentyl glycol (NPG), offers a significant lever for tuning the performance characteristics of polyesters. This guide provides a comparative analysis of polyesters containing the gem-dimethyl group versus their linear counterparts, supported by experimental data, to inform material selection and development in research and pharmaceutical applications. The presence of two methyl groups on the same carbon atom in the polymer backbone creates steric hindrance, which profoundly impacts thermal stability, mechanical properties, and biodegradability.
Influence on Thermal Properties
The gem-dimethyl group imparts a rigid and compact structure to the polyester chain, leading to a notable improvement in thermal stability. This is primarily attributed to the steric hindrance provided by the bulky methyl groups, which restricts chain mobility and increases the energy required for thermal transitions.
A comparative study demonstrated that polyesters modified with neopentyl glycol (NPG) exhibit a 20% higher glass transition temperature (Tg) than their counterparts synthesized with ethylene glycol (EG), a linear diol.[1] This enhancement in thermal resistance makes NPG-based polyesters suitable for applications requiring performance at elevated temperatures.[1][2]
| Property | Polyester with gem-dimethyl group (NPG-based) | Polyester with linear diol (PG-based) | Reference |
| Glass Transition Temperature (Tg) | 70 °C | 83 °C (for PPF) | [3] |
| Melting Temperature (Tm) | 201 °C | 176 °C (for PPF) | [3] |
Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific polyester formulation and testing conditions. PPF refers to poly(propylene 2,5-furandicarboxylate).
Impact on Mechanical Properties
The introduction of the gem-dimethyl group also influences the mechanical behavior of polyesters. While the increased rigidity can enhance hardness and dimensional stability, it can also affect flexibility and impact strength. The specific mechanical outcomes depend on the overall polymer architecture and the other monomers used. Polyesters based on isophthalic acid and NPG are noted for their high mechanical strength and dimensional stability.[2]
In a study of bio-based unsaturated polyesters, the use of different diols, including neopentyl glycol (NPG) and propylene glycol (PG), resulted in varied mechanical profiles. The sample containing an equimolar ratio of propylene glycol and neopentyl glycol (UPR-PG/NPG) exhibited the highest ultimate strength and elongation at break.[4]
| Property | UPR-PG | UPR-NPG | UPR-PG/NPG | Reference |
| Young's Modulus (GPa) | 1.35 | 1.23 | 1.74 | [4] |
| Ultimate Strength (MPa) | 25.4 | 12.5 | 35.1 | [4] |
| Elongation at Break (%) | 2.11 | 4.39 | 3.12 | [4] |
UPR: Unsaturated Polyester Resin, PG: Propylene Glycol, NPG: Neopentyl Glycol. Data is for bio-based resins cured at 60°C.
Influence on Biodegradability and Chemical Stability
The steric hindrance afforded by the gem-dimethyl group is a double-edged sword concerning the polyester's lifecycle. While it significantly enhances chemical and hydrolytic stability by shielding the ester bonds from chemical attack, it concurrently reduces the rate of enzymatic degradation.[2][5][6]
The methyl substituents in the polyester backbone can inhibit the access of enzymes to the ester linkages, thereby slowing down biodegradation.[7][8] This is a critical consideration for the design of biodegradable polymers, where a balance between durability in use and timely degradation at the end-of-life is required. Conversely, for applications demanding high durability and resistance to environmental degradation, the gem-dimethyl group is highly advantageous.[2][9]
Experimental Protocols
Synthesis of Polyesters via Melt Polycondensation
A common method for synthesizing polyesters is melt polycondensation, which involves the reaction of a diol with a dicarboxylic acid or its ester derivative at elevated temperatures.
Materials:
-
Diol (e.g., Neopentyl Glycol or Ethylene Glycol)
-
Dicarboxylic Acid (e.g., Adipic Acid)
-
Catalyst (e.g., Tin(II) chloride)
-
Nitrogen gas supply
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser.
Procedure:
-
The reaction vessel is purged with nitrogen to create an inert atmosphere.
-
The diol and dicarboxylic acid are charged into the reactor in the desired molar ratio.
-
The catalyst is added to the reaction mixture.
-
The mixture is heated with continuous stirring, and the temperature is gradually increased to 180-220°C.
-
The water produced during the esterification reaction is continuously removed via the distillation column.
-
The progress of the reaction is monitored by measuring the acid value of the mixture at regular intervals.
-
Once the desired acid value is achieved, the reaction is stopped, and the resulting polyester is cooled and collected for characterization.
Characterization of Polyester Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A typical procedure involves heating a small sample of the polymer at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]
-
Thermogravimetric Analysis (TGA): Employed to assess the thermal stability and decomposition temperature of the polyester. This involves heating a sample at a controlled rate and measuring the weight loss as a function of temperature.[10]
Mechanical Testing:
-
Tensile Testing: The tensile strength, Young's modulus, and elongation at break of the polyester are measured using a universal testing machine according to ASTM D638 or similar standards.[11] Test specimens are prepared, typically by injection molding or cutting from a film, and subjected to a controlled tensile force until failure.
Biodegradability Testing:
-
Enzymatic Hydrolysis: The biodegradability of the polyesters can be evaluated by monitoring their degradation in the presence of specific enzymes, such as lipases.[12][13]
-
Polyester films of known weight and surface area are prepared.
-
The films are incubated in a buffered solution (e.g., phosphate buffer, pH 7.4) containing a specific lipase (e.g., from Rhizopus delemar or Candida antarctica) at a controlled temperature (e.g., 37°C).[14][15]
-
At regular intervals, the films are removed, washed, dried, and weighed to determine the weight loss over time.
-
The surface morphology of the degraded films can be examined using techniques like Scanning Electron Microscopy (SEM).
-
Visualizing the Impact of the Gem-Dimethyl Group
The following diagrams illustrate the structural difference between polyesters synthesized with a linear diol and one containing a gem-dimethyl group, as well as a generalized workflow for their synthesis and characterization.
Caption: Structural comparison of polyester repeating units.
Caption: Experimental workflow for polyester comparison.
References
- 1. bdmaee.net [bdmaee.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. gantrade.com [gantrade.com]
- 6. gantrade.com [gantrade.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designed to Degrade: Tailoring Polyesters for Circularity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ASTM standards to determine polyester fiber diameter - News and Articles [textiletradebuddy.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Hydrolysis of Polyester Thin Films at the Nanoscale: Effects of Polyester Structure and Enzyme Active-Site Accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Structure of 2,2-Dimethylbutane-1,4-diol Copolymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural validation of a copolymer is paramount to ensuring its predictable performance, particularly in sensitive applications such as drug delivery systems. This guide provides a framework for validating the structure of copolymers incorporating 2,2-Dimethylbutane-1,4-diol. Due to the limited specific experimental data for this particular copolymer in publicly available literature, this guide establishes a comparative analysis with well-characterized copolyesters derived from analogous linear and cyclic diols: 1,6-hexanediol and 1,4-cyclohexanedimethanol. The principles and experimental protocols outlined herein provide a robust methodology for the characterization of novel copolymers based on this compound.
The incorporation of a branched diol like this compound is expected to introduce unique physicochemical properties to the resulting copolymer compared to its linear or cyclic counterparts. The methyl branches can disrupt polymer chain packing, influencing crystallinity, thermal properties, and degradation rates.[1][2][3]
Comparative Performance Data
The following tables summarize the expected and experimentally determined properties of copolyesters based on the diol structure. The data for 1,6-hexanediol and 1,4-cyclohexanedimethanol copolymers are drawn from existing literature, while the expected properties for this compound copolymers are hypothesized based on the effects of methyl branching observed in similar systems.[1][2]
Table 1: Comparison of Thermal and Molecular Weight Properties
| Property | This compound Copolymer (Expected) | 1,6-Hexanediol Copolymer (Typical Values) | 1,4-Cyclohexanedimethanol Copolymer (Typical Values) |
| Glass Transition Temperature (Tg) | Higher than linear analogue | Lower | Higher[4][5] |
| Melting Temperature (Tm) | Lower or absent (amorphous) | Higher (semi-crystalline) | Variable, depends on composition[4][5] |
| Crystallinity | Low to amorphous | Semi-crystalline | Decreased with increasing CHDM content[4][5] |
| Molecular Weight (Mw) | > 20 kDa (with optimized synthesis) | > 20 kDa | Adjustable with synthesis conditions[4][5] |
| Thermal Stability (Td) | > 250 °C | > 280 °C | Thermally stable above 380 °C[4][5] |
Table 2: Comparison of Mechanical and Degradation Properties
| Property | This compound Copolymer (Expected) | 1,6-Hexanediol Copolymer (Typical Values) | 1,4-Cyclohexanedimethanol Copolymer (Typical Values) |
| Tensile Modulus | Variable, potentially lower than cyclic | Higher | Higher modulus[1] |
| Tensile Strength | Variable | Higher | Enhanced with CHDM content[6] |
| Elongation at Break | Higher than linear analogue | Lower | Improved ductile properties[6] |
| Enzymatic Degradation Rate | Significantly decreased | Faster | Dependent on copolymer composition |
| Hydrophobicity | Increased | Lower | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to validate the structure and properties of their synthesized copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, composition, and microstructure of the copolymer.
Protocol:
-
Dissolve 5-10 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
For ¹³C NMR, typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 or more scans.
-
Integrate the relevant peaks in the ¹H NMR spectrum to determine the molar ratio of the different monomer units in the copolymer.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments and confirm the copolymer structure. The carbonyl carbon resonances can be particularly sensitive to dyad and triad sequences, providing information on the random or blocky nature of the copolymer.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the copolymer and confirm the formation of ester linkages.
Protocol:
-
Prepare a thin film of the copolymer by solvent casting or by pressing a small amount of the polymer between KBr plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching (around 1250-1100 cm⁻¹), and the absence of the broad O-H stretching band from the diol and carboxylic acid monomers.[4][8]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Protocol:
-
Dissolve the copolymer in a suitable mobile phase (e.g., tetrahydrofuran (THF), chloroform) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered solution into a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Use a calibration curve generated from narrow-polydispersity polystyrene or poly(methyl methacrylate) standards to determine the relative molecular weights.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of the copolymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., to 200°C at a rate of 10°C/min).
-
Hold at this temperature for 2-5 minutes.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to the upper temperature at the same rate.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow. The melting temperature (Tm) is the peak maximum of the melting endotherm.[9]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the copolymer.
Protocol:
-
Place 5-10 mg of the copolymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Mandatory Visualization
Caption: Experimental workflow for copolymer synthesis and structural validation.
Caption: Logical relationships between diol structure and copolymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Poly(butylene succinate-co-ε-caprolactone) Copolyesters: Enzymatic Synthesis in Bulk and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,2-Dimethylbutane-1,4-diol for Advanced Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance Characteristics of 2,2-Dimethylbutane-1,4-diol Compared with Commercial Diols, Supported by Experimental Data.
In the pursuit of advanced materials with tailored properties, the selection of monomeric building blocks is of paramount importance. This guide provides a comprehensive benchmark of this compound against three widely used commercial diols: 1,4-Butanediol (BDO), 1,6-Hexanediol (HDO), and Neopentyl Glycol (NPG). The unique gem-dimethyl branching in the structure of this compound is anticipated to impart distinct performance advantages in polymers such as polyesters and polyurethanes, particularly in terms of thermal and hydrolytic stability.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these diols is crucial for predicting their behavior in polymerization reactions and the final characteristics of the resulting polymers. The table below summarizes key properties. While experimental data for this compound is limited, computed values provide a reasonable estimation.
| Property | This compound | 1,4-Butanediol (BDO) | 1,6-Hexanediol (HDO) | Neopentyl Glycol (NPG) |
| Molecular Formula | C₆H₁₄O₂[1] | C₄H₁₀O₂ | C₆H₁₄O₂ | C₅H₁₂O₂[2] |
| Molecular Weight ( g/mol ) | 118.17[1] | 90.12 | 118.18 | 104.15[2] |
| Melting Point (°C) | Not available (estimated to be a low melting solid or liquid) | 20 | 42.8 | 124 |
| Boiling Point (°C) | Not available (estimated to be >200) | 230 | 250 | 208[2] |
| Density (g/cm³) | Not available (estimated to be ~1.0) | 1.017 | 0.967 | 1.06[2] |
| Solubility in Water | Soluble | Miscible | Soluble | Soluble |
Performance in Polymer Applications: A Data-Driven Comparison
The structural variations among these diols directly translate to differences in the performance of polymers derived from them. The presence of methyl branches in diols can significantly influence properties such as hydrolytic stability and crystallinity.[3][4]
Thermal Stability
| Polymer System | Diol Component | Key Thermal Property | Reference |
| Polyester | Neopentyl Glycol | Higher thermal stability due to the absence of β-hydrogens.[2] | [2] |
| Polyester | 1,4-Butanediol | Moderate thermal stability.[2] | [2] |
| Polyester | 1,6-Hexanediol | Good thermal stability. | |
| Polyurethane | Neopentyl Glycol | Improved thermal stability against long-term heating.[5] | [5] |
Mechanical Properties
The structure of the diol plays a crucial role in determining the mechanical properties of the resulting polymer. Linear diols like BDO and HDO often lead to semi-crystalline polymers with good mechanical strength. In contrast, the branched structure of NPG and, presumably, this compound can disrupt chain packing, leading to more amorphous polymers with potentially increased flexibility.
| Polymer System | Diol Component | Key Mechanical Property | Reference |
| Polyester | 1,4-Butanediol | Forms semi-crystalline polymers with good tensile strength.[6] | [6] |
| Polyester | Neopentyl Glycol | Can impart improved flexibility.[7] | [7] |
| Polyurethane | 1,4-Butanediol | Contributes to high tensile strength and hardness. | |
| Polyurethane | Neopentyl Glycol | Can improve elongation at break and impact resistance without compromising hardness.[7] | [7] |
Hydrolytic Stability
The steric hindrance provided by the gem-dimethyl group in neopentyl-like structures is expected to significantly improve the hydrolytic stability of polyesters by shielding the ester linkages from water attack.[2] Studies on polyesters with methyl branching have shown a reduced rate of enzyme hydrolysis, suggesting improved hydrolytic stability.[3]
| Polymer System | Diol Component | Hydrolytic Stability Performance | Reference |
| Polyester | Neopentyl Glycol | Excellent resistance to hydrolysis due to steric hindrance.[2] | [2] |
| Polyester | 1,4-Butanediol | Moderate hydrolytic stability.[2] | [2] |
| Polyester | Methyl-branched diols | Reduced rate of enzyme hydrolysis.[3] | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of material performance. Below are representative protocols for key experiments.
Polyester Synthesis via Melt Polycondensation
A two-stage melt polycondensation process is commonly employed for synthesizing polyesters from a diacid (or its dimethyl ester) and a diol.
Stage 1: Esterification/Transesterification
-
The diacid (or dimethyl ester) and a molar excess of the diol (e.g., 1.2:1 diol to diacid ratio) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added.
-
The mixture is heated to 180-220°C under a nitrogen atmosphere.
-
Water or methanol, the byproduct of the reaction, is continuously removed and collected.
-
The reaction is monitored by measuring the amount of distillate and is considered complete when the theoretical amount is collected.
Stage 2: Polycondensation
-
The temperature is gradually increased to 240-280°C.
-
A vacuum (typically <1 mmHg) is slowly applied to facilitate the removal of the excess diol and further drive the polymerization.
-
The reaction is continued until the desired melt viscosity, indicative of a high molecular weight polymer, is achieved. The polymer is then extruded and pelletized.
Melt polycondensation workflow for polyester synthesis.
Polyurethane Synthesis (Prepolymer Method)
The prepolymer method is a common two-step process for producing polyurethanes.
Step 1: Prepolymer Formation
-
A diisocyanate (e.g., MDI) is reacted with a polyol (e.g., a polyester polyol synthesized from one of the diols) in a stoichiometric excess of the isocyanate (NCO:OH ratio > 1).
-
The reaction is typically carried out at 60-80°C under a nitrogen atmosphere with stirring.
-
The reaction is monitored by titrating the free NCO content until it reaches the theoretical value.
Step 2: Chain Extension
-
The NCO-terminated prepolymer is then reacted with a chain extender, which is a low molecular weight diol or diamine (e.g., 1,4-Butanediol).
-
The chain extender is added to the prepolymer with vigorous mixing.
-
The mixture is then cast into a mold and cured at an elevated temperature (e.g., 100-120°C) for several hours to form the final polyurethane elastomer.
Prepolymer method for polyurethane synthesis.
Thermal Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is used to determine the thermal stability of a polymer.
-
A small sample of the polymer (5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss) is used as a measure of thermal stability.
Hydrolytic Stability Testing
Accelerated hydrolytic stability testing can be performed to compare the resistance of different polyesters to degradation in the presence of water.
-
Polymer samples are immersed in deionized water or a buffer solution in sealed containers.
-
The containers are placed in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
At regular intervals, samples are removed, dried, and their properties are measured.
-
The degradation is monitored by measuring changes in molecular weight (via gel permeation chromatography), mass loss, or changes in mechanical properties.
Conclusion and Outlook
The unique molecular architecture of this compound, featuring a gem-dimethyl group, positions it as a promising monomer for the synthesis of high-performance polymers. Based on established structure-property relationships for analogous diols like Neopentyl Glycol, it is anticipated that polyesters and polyurethanes incorporating this compound will exhibit superior thermal and hydrolytic stability compared to those derived from linear diols such as 1,4-Butanediol and 1,6-Hexanediol.
While direct comparative experimental data for this compound is still emerging, the information presented in this guide provides a strong foundation for researchers and formulators to consider its potential benefits in applications demanding enhanced durability and resistance to environmental degradation. Further experimental validation is warranted to fully quantify the performance advantages of this novel diol.
References
- 1. This compound | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pittsburg State University Digital Commons - Research Colloquium 2025-: Biobased Polyesters Derived from 1,4- Butanediol and Various Aliphatic Diacids [digitalcommons.pittstate.edu]
- 7. ohans.com [ohans.com]
Safety Operating Guide
Navigating the Disposal of 2,2-Dimethylbutane-1,4-diol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of 2,2-Dimethylbutane-1,4-diol.
Hazard Profile and Safety Considerations
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[1]
Given these hazards, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | PubChem |
| Molecular Weight | 118.17 g/mol | PubChem |
| GHS Hazard Codes | H315, H319, H335 | PubChem |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | PubChem |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It should be treated as hazardous waste unless determined otherwise by a qualified professional.
Step 1: Waste Identification and Segregation
-
Do not dispose of this compound down the drain.
-
Segregate waste containing this chemical from other waste streams to avoid incompatible mixtures.
-
Keep solid and liquid waste forms separate.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for waste accumulation. The original container is often a suitable choice.
-
Ensure the container is in good condition and can be securely sealed.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the specific hazards (e.g., "Irritant").
-
Note the accumulation start date on the label.
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that prevents accidental spills.
-
Ensure secondary containment is in place.
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
The precautionary statement P501 specifically directs to "Dispose of contents/container to an approved waste disposal plant."[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for 2,2-Dimethylbutane-1,4-diol
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2,2-Dimethylbutane-1,4-diol, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Physical and Chemical Properties
| Property | Value |
| Melting Point/Range | 40 - 43 °C (104 - 109 °F)[1] |
| Boiling Point/Range | 171 - 172 °C (340 - 342 °F) at 985 hPa[1] |
| Chemical Stability | Stable under standard ambient conditions (room temperature)[1] |
Hazard Identification and First Aid
While this compound is not classified as a hazardous substance or mixture, it is combustible.[1] Vapors may form explosive mixtures with air upon intense heating.[1]
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses.[1] |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize risks.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| Body Part | Recommended Protection | Rationale |
| Respiratory | Required when dusts are generated.[1] | To prevent inhalation of airborne particles. |
| Body | Flame retardant antistatic protective clothing.[1] | To protect against potential ignition and static discharge. |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile). | To prevent direct skin contact. |
| Eyes/Face | Chemical safety goggles. A face shield may be necessary if there is a splash potential.[2] | To protect eyes from dusts and potential splashes. |
| Feet | Closed-toe shoes. | To protect feet from accidental spills. |
Handling Procedures
-
Ventilation: Work in a well-ventilated area.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1]
-
Dust Generation: Avoid the generation of dusts.[1]
-
Hygiene: Change contaminated clothing and wash hands after working with the substance.[1]
Storage Procedures
-
Keep containers tightly closed and in a dry place.[1]
-
Store at the recommended temperature as indicated on the product label.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Spill and Leak Cleanup
-
Containment: Cover drains to prevent the product from entering them.[1]
-
Collection: Collect, bind, and pump off spills. Take up the material dry.[1]
-
Area Cleaning: Clean the affected area thoroughly.
-
Avoid Dust: Avoid the generation of dusts during cleanup.[1]
Waste Disposal
-
Dispose of waste material in accordance with national and local regulations.[1]
-
Leave chemicals in their original containers and do not mix with other waste.[1]
-
Handle uncleaned containers in the same manner as the product itself.[1]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
